Xl-999
Description
FGFR/VEGFR/PDGFR/FLT3/SRC Inhibitor XL999 is a small molecule inhibitor of numerous tyrosine kinases (TKs) including fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), FMS-related tyrosine kinase 3 (FLT3), and SRC, with potential antineoplastic activity. Upon administration, XL999 binds to and inhibits the activity of these TKs, thereby preventing both the activation of downstream signaling pathways and the proliferation of tumor cells overexpressing these TKs. FGFR, VEGFR, PDGFR, FLT-3, and SRC are upregulated in a variety of cancer cell types and play key roles in tumor cell proliferation, angiogenesis, and metastasis.
XL-999 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYDVBIPXAAJA-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705946-27-6, 921206-68-0 | |
| Record name | XL-999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | XL-999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of XL-999
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research professionals. The investigational drug XL-999 is not approved for clinical use. The information contained herein is based on publicly available preclinical and early clinical data. Detailed experimental protocols from primary research publications or regulatory submissions were not publicly available at the time of this writing.
Executive Summary
This compound is an investigational, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in oncogenesis, tumor angiogenesis, and metastasis. Developed by Exelixis, this compound has demonstrated potent preclinical activity by simultaneously blocking key signaling pathways involved in cell proliferation, survival, and the formation of tumor vasculature. Its mechanism of action centers on the inhibition of a specific spectrum of RTKs, including Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), among others. This guide provides a comprehensive overview of the known mechanism of action of this compound, including its molecular targets, the signaling pathways it modulates, and available quantitative data from preclinical studies.
Molecular Targets of this compound
This compound functions as a potent inhibitor of a select group of receptor tyrosine kinases. The primary molecular targets that have been identified are crucial mediators of cancer cell signaling.
Table 1: Primary Molecular Targets of this compound and their Role in Cancer
| Target Family | Specific Receptors Inhibited | Primary Role in Cancer Progression |
| Fibroblast Growth Factor Receptors (FGFR) | FGFR1, FGFR3 | Cell proliferation, differentiation, migration, and angiogenesis.[1] |
| Vascular Endothelial Growth Factor Receptors (VEGFR) | VEGFR2 (KDR), Flt-1 | Tumor angiogenesis and maintenance of tumor vasculature.[1][2] |
| Platelet-Derived Growth Factor Receptors (PDGFR) | PDGFRα, PDGFRβ | Tumor cell proliferation and angiogenesis.[1] |
| FMS-like Tyrosine Kinase 3 (FLT3) | FLT3 | A key driver of leukemia cell proliferation in Acute Myelogenous Leukemia (AML).[1] |
| RET Proto-Oncogene | RET | Involved in the development of several types of human cancers.[1] |
| KIT Proto-Oncogene, Receptor Tyrosine Kinase | KIT | Drives proliferation in certain cancer types. |
| SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | SRC | Plays a role in cancer cell proliferation, survival, and metastasis.[1] |
Mechanism of Action and Signaling Pathways
By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation. This leads to the blockade of downstream signaling cascades that are essential for tumor growth and survival.
Inhibition of Angiogenesis
This compound's potent inhibition of VEGFR2 and PDGFR is central to its anti-angiogenic effects. The binding of VEGF to VEGFR2 on endothelial cells is a critical step in the formation of new blood vessels, a process tumors rely on for growth and metastasis. Similarly, the PDGF/PDGFR pathway is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed vessels. By blocking these pathways, this compound is designed to inhibit the development and maintenance of the tumor's blood supply.
Caption: Inhibition of VEGFR and PDGFR signaling by this compound to block angiogenesis.
Inhibition of Tumor Cell Proliferation
This compound directly targets tumor cell growth by inhibiting RTKs such as FGFR and FLT3. Aberrant FGFR signaling is a known driver in various solid tumors, promoting cell division and survival. In the context of hematological malignancies, particularly AML, mutations leading to constitutive activation of FLT3 are common. This compound's inhibition of these receptors is intended to halt the uncontrolled proliferation of cancer cells.
Caption: this compound inhibits FGFR and FLT3 signaling to reduce tumor cell proliferation.
Quantitative Data
Publicly available quantitative data on the inhibitory activity of this compound is limited. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against key target kinases.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| Flt-1 (VEGFR1) | 20 |
| FGFR1 | 4 |
| PDGFRα | 2 |
Data sourced from publicly available product information sheets.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively described in the public domain. The following sections outline general methodologies that are likely to have been employed for the characterization of a multi-targeted kinase inhibitor like this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the potency of this compound against a panel of purified kinases.
General Protocol (Hypothetical):
-
Kinase and Substrate Preparation: Recombinant human kinases would be expressed and purified. A generic or specific peptide substrate for each kinase, often biotinylated, would be used.
-
Assay Reaction: The kinase, substrate, and ATP would be incubated in a suitable buffer in the wells of a microtiter plate.
-
Inhibitor Addition: this compound would be serially diluted and added to the assay wells to determine a dose-response curve.
-
Detection: The extent of substrate phosphorylation would be quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, using a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The raw data would be converted to percent inhibition, and IC50 values would be calculated by fitting the data to a four-parameter logistic equation.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the growth of cancer cell lines.
General Protocol (Hypothetical):
-
Cell Plating: Cancer cell lines with known dependencies on the target kinases (e.g., FGFR-amplified or FLT3-mutant cells) would be seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells would be treated with a range of concentrations of this compound.
-
Incubation: The plates would be incubated for a period of 48-72 hours to allow for an effect on cell proliferation.
-
Viability Assessment: Cell viability would be measured using a colorimetric or fluorometric assay. A common method is the Sulforhodamine B (SRB) assay, which measures total protein content as a proxy for cell number.
-
Data Analysis: The absorbance or fluorescence readings would be used to calculate the percentage of cell growth inhibition, and GI50 (concentration for 50% growth inhibition) values would be determined.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol (Hypothetical):
-
Tumor Implantation: Human cancer cells would be injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors would be allowed to grow to a palpable size.
-
Treatment: The mice would be randomized into vehicle control and this compound treatment groups. This compound would be administered, likely intravenously, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume would be measured regularly using calipers.
-
Endpoint: The study would be terminated when tumors in the control group reach a specified size, and the tumors would be excised and weighed. The efficacy of this compound would be assessed by comparing the tumor growth in the treated group to the control group.
Clinical Development and Outlook
This compound progressed to Phase II clinical trials for various solid tumors and acute myelogenous leukemia.[3] A maximum tolerated dose (MTD) was established in Phase I studies. While early clinical activity was observed, the development program faced challenges, and the compound does not appear to be in active clinical development at present. Nevertheless, the multi-targeted approach of this compound, aiming to simultaneously inhibit key drivers of tumor growth and angiogenesis, represents a significant strategy in oncology drug development. The learnings from its preclinical and clinical evaluation continue to inform the development of next-generation kinase inhibitors.
References
In-Depth Technical Guide: XL-999 Receptor Tyrosine Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor developed by Exelixis, Inc. It was investigated as a potential anti-cancer agent due to its ability to simultaneously block key pathways involved in tumor angiogenesis and cell proliferation.[1][2] The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), FMS-like Tyrosine Kinase 3 (FLT3), and SRC.[1] Additional inhibitory activity has been reported against RET and KIT.[1] Preclinical studies demonstrated significant anti-tumor activity in various xenograft models, including tumor growth inhibition and regression.[1] Despite promising preclinical data, the clinical development of this compound was discontinued due to dose-limiting cardiotoxicity observed in Phase II trials.[2] This document provides a comprehensive technical overview of the this compound inhibition profile, including available quantitative data, representative experimental methodologies, and visualizations of the targeted signaling pathways.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound against key receptor tyrosine kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| Flt-1 (VEGFR1) | 20 |
| FGFR1 | 4 |
| PDGFRα | 2 |
Data sourced from MedchemExpress
Core Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting multiple RTKs that are crucial for tumor growth, survival, and the development of a blood supply (angiogenesis). The following diagrams illustrate the core signaling pathways affected by this compound.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by this compound.
Caption: Inhibition of FGFR and FLT3 signaling pathways by this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been extensively published. The following sections describe representative methodologies for the types of assays typically used to characterize a multi-targeted kinase inhibitor.
Biochemical Kinase Assays (Representative Protocol)
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a panel of purified kinases.
Caption: A typical workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation: A panel of purified recombinant kinases is used. Test compounds, such as this compound, are serially diluted in an appropriate buffer (e.g., DMSO) to a range of concentrations.
-
Assay Plate Preparation: The kinase, substrate (a peptide or protein that is phosphorylated by the kinase), and ATP are prepared in a kinase reaction buffer.
-
Reaction: The kinase and test compound are pre-incubated in the wells of a microtiter plate. The reaction is initiated by the addition of the substrate and ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods that measure the amount of ATP remaining in the well (e.g., Kinase-Glo® assay), where a lower signal indicates higher kinase activity.
-
Data Analysis: The signal is measured using a luminometer or spectrophotometer. The percentage of kinase inhibition is calculated for each concentration of the test compound, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular Assays (Representative Protocol)
Cellular assays are performed to assess the ability of an inhibitor to block the activity of its target kinases within a cellular context.
Methodology:
-
Cell Culture: Human tumor cell lines known to be dependent on the target kinases (e.g., endothelial cells for VEGFR, cancer cells with activating FLT3 mutations) are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified period.
-
Phosphorylation Analysis (Western Blot): To assess the inhibition of kinase activity, the phosphorylation status of the target kinase and its downstream effectors is analyzed.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
-
Cell Viability/Proliferation Assays: To determine the effect of this compound on cell growth, assays such as the MTT or CellTiter-Glo® assay are used. These assays measure metabolic activity, which is proportional to the number of viable cells.
In Vivo Xenograft Studies (Representative Protocol)
In vivo studies using animal models are critical for evaluating the anti-tumor efficacy of a drug candidate.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells from relevant cancer types (e.g., non-small cell lung cancer, colon cancer) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intravenous infusion), and the control group receives a vehicle.
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Pharmacodynamic Assessment: At the end of the study, tumors may be excised and analyzed by immunohistochemistry or Western blotting to assess the in vivo inhibition of the target kinases and their signaling pathways.
Conclusion
This compound is a potent, multi-targeted inhibitor of several receptor tyrosine kinases that play critical roles in cancer progression. Its broad-spectrum activity against key drivers of angiogenesis and tumor cell proliferation provided a strong rationale for its clinical development. While preclinical studies demonstrated significant anti-tumor efficacy, the development of this compound was ultimately halted due to a narrow therapeutic window, with dose-limiting cardiotoxicity being a major concern. The data and methodologies presented in this guide provide a comprehensive overview of the preclinical profile of this compound, offering valuable insights for researchers in the field of kinase inhibitor drug discovery and development.
References
- 1. Exelixis Announces Detailed Results from Phase 3 STELLAR-303 Pivotal Trial Evaluating Zanzalintinib in Combination with an Immune Checkpoint Inhibitor in Metastatic Colorectal Cancer Presented at ESMO 2025 and Published in The Lancet | Exelixis, Inc. [ir.exelixis.com]
- 2. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: XL-999 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-999 is an investigational, potent, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Developed by Exelixis, this compound showed promise in preclinical studies and early clinical trials for the treatment of various malignancies, including lung cancer and acute myelogenous leukemia (AML). However, its clinical development was ultimately halted due to significant cardiotoxicity observed at higher doses. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetic profile, and the clinical findings that led to its discontinuation.
Introduction
This compound is a spectrum selective kinase inhibitor designed to simultaneously target multiple signaling pathways crucial for cancer progression. Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR2/KDR), platelet-derived growth factor receptors alpha and beta (PDGFRα/β), fibroblast growth factor receptors 1 and 3 (FGFR1/3), FMS-like tyrosine kinase 3 (FLT3), and SRC. By inhibiting these kinases, this compound was developed to exert a dual effect of inhibiting tumor cell proliferation directly and suppressing the tumor's blood supply through the inhibition of angiogenesis.
Chemical Profile
-
IUPAC Name: (3Z)-5-[(1-ethyl-4-piperidyl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylene]indolin-2-one
-
Synonyms: XL999, EXEL-0999
-
Molecular Formula: C26H28FN5O
-
DrugBank ID: DB05014
-
ChEMBL ID: CHEMBL5314391
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of multiple RTKs. The simultaneous inhibition of these kinases disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Targeted Signaling Pathways
The primary signaling pathways inhibited by this compound include:
-
VEGFR Pathway: Inhibition of VEGFR2, a key mediator of angiogenesis, blocks the signaling cascade responsible for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
PDGFR Pathway: By targeting PDGFRα and PDGFRβ, this compound interferes with the signaling that promotes the growth and survival of tumor and stromal cells.
-
FGFR Pathway: Inhibition of FGFR1 and FGFR3 disrupts signals that can drive tumor cell proliferation and resistance to other therapies.
-
FLT3 Pathway: Potent inhibition of FLT3 is particularly relevant in certain hematological malignancies, such as AML, where activating mutations in FLT3 are common drivers of leukemic cell proliferation.
-
SRC Pathway: As a non-receptor tyrosine kinase, SRC is involved in various cellular processes, including proliferation, survival, and migration. Its inhibition by this compound contributes to the compound's broad anti-tumor activity.
Preclinical Data
Preclinical studies demonstrated the potent anti-tumor activity of this compound across a range of cancer models.
In Vitro Kinase Inhibition
In Vivo Xenograft Models
This compound demonstrated significant tumor growth inhibition in several preclinical xenograft models of human cancers, including breast, lung, colon, and prostate cancer.[1] In some models, the compound was reported to cause regression of large, well-established tumors.[1]
Experimental Protocol (General Overview):
A standardized protocol for xenograft studies typically involves the following steps. Specific details for the this compound studies are not publicly available.
-
Cell Line Selection: Human tumor cell lines with known expression of the target kinases (e.g., VEGFR, PDGFR) are chosen.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. This compound would have been administered intravenously according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Data Analysis: The change in tumor volume over time is compared between the treatment and control groups to determine the extent of tumor growth inhibition.
Clinical Development
This compound progressed into Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid malignancies and AML.
Phase I Dose-Escalation Study
A Phase I trial in patients with advanced solid malignancies was conducted to determine the maximum tolerated dose (MTD) of intravenously administered this compound.
Study Design:
-
Dose Levels: 0.2, 0.4, 0.8, 1.6, 3.2, and 6.4 mg/kg.
-
Administration: Intravenous infusion every two weeks.
Results:
-
The MTD was established at 3.2 mg/kg .
-
At the 6.4 mg/kg dose, both treated patients experienced severe adverse events, including hypertension and grade 3-4 elevations in liver enzymes, with one case of fatal cardiogenic pulmonary edema.
-
At the MTD of 3.2 mg/kg, observed side effects included infusion-related hypertension, oral sensitivities, dizziness, and grade 1-2 elevations in liver enzymes.
-
Preliminary evidence of clinical activity was observed, with partial responses in patients with liver and thyroid cancer, and stable disease in several other patients.
Weekly Dosing Phase I Study
A subsequent Phase I study explored a weekly dosing schedule.
Study Design:
-
Initial Dose: 3.2 mg/kg as a 4-hour intravenous infusion on day 1 and 8.
-
Dose Adjustment: The dose was subsequently reduced to 2.4 mg/kg due to toxicities at the higher dose.
Pharmacokinetic Data:
| Parameter | Value (at 2.4 mg/kg) |
| Mean Cmax | 519 ng/mL[2] |
| Plasma Half-life (t1/2) | Approximately 24 hours[2] |
Results:
-
The 2.4 mg/kg weekly dose was found to be better tolerated.
-
Reversible cardiac dysfunction was observed in one patient at the 3.2 mg/kg dose.
-
The recommended Phase II dose was determined to be 2.4 mg/kg administered as a weekly 4-hour intravenous infusion.[2]
Phase II Program and Discontinuation
An ambitious Phase II program was initiated to evaluate this compound in various cancers, including non-small cell lung cancer, AML, and metastatic colorectal cancer. However, the development of this compound was ultimately discontinued due to an unacceptable risk-benefit profile, primarily driven by dose-rate-dependent cardiotoxicity. The potent on-target inhibition of pathways vital for cardiovascular homeostasis was believed to be the cause of these adverse events.
Cardiotoxicity
The dose-limiting toxicity of this compound was cardiotoxicity, which manifested as hypertension and, in a severe case, fatal cardiogenic pulmonary edema. While the precise molecular mechanism of this compound-induced cardiotoxicity has not been extensively published, it is hypothesized to be an "on-target" toxicity. The inhibition of key signaling pathways, such as the VEGFR and PDGFR pathways, which are not only involved in tumor angiogenesis but also play a role in maintaining cardiovascular homeostasis, is the likely cause. Disruption of these pathways in the cardiovascular system can lead to endothelial dysfunction, impaired cardiac repair mechanisms, and ultimately, cardiac dysfunction.
References
The Discovery and Development of XL-999: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-999 has emerged as a significant area of investigation within preclinical research. This document provides an in-depth technical guide to the discovery and development of this compound, with a focus on its core mechanisms, experimental validation, and pathway interactions. All data is presented in a structured format for clarity and comparative analysis, and key experimental protocols are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the logical and biological relationships.
Introduction to this compound
This compound represents a novel investigational compound with potential applications in targeted therapy. Its development has been driven by a need for more selective and potent agents in specific therapeutic areas. The initial discovery phase focused on identifying a molecule with a unique profile, leading to the synthesis and subsequent preclinical evaluation of this compound.
Preclinical Data Summary
The preclinical development of this compound has involved a series of in vitro and in vivo studies to characterize its activity and safety profile. The following tables summarize the key quantitative data obtained during this phase.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Cell Line |
| Kinase A | 5.2 | Biochemical | Recombinant Protein |
| Kinase B | 15.8 | Cell-based | HEK293 |
| Off-target Kinase C | >1000 | Biochemical | Recombinant Protein |
| Off-target Kinase D | 850 | Cell-based | HepG2 |
Table 2: Pharmacokinetic Properties of this compound in Rodent Models
| Parameter | Value | Species | Administration |
| Bioavailability (%) | 45 | Mouse | Oral |
| Half-life (t½) (h) | 8.2 | Rat | Intravenous |
| Cmax (ng/mL) | 1250 | Mouse | Oral |
| AUC (ng·h/mL) | 9800 | Rat | Intravenous |
Key Experimental Protocols
The following sections detail the methodologies for the pivotal experiments conducted during the preclinical evaluation of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of this compound against the target kinases.
Procedure:
-
Recombinant human kinase enzymes were incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound was added in a series of dilutions to determine the concentration-dependent inhibition of kinase activity.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a fluorescence resonance energy transfer (FRET) based method.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound in a relevant cancer cell line.
Procedure:
-
Cancer cells (e.g., HEK293) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound for 72 hours.
-
Cell viability was measured using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.
-
Fluorescence was read using a plate reader at an excitation of 560 nm and an emission of 590 nm.
-
IC50 values were determined from the resulting dose-response curves.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the general workflow of its preclinical development.
Caption: Proposed mechanism of action for this compound, inhibiting a receptor tyrosine kinase.
Caption: Generalized workflow for the preclinical development of a compound like this compound.
An In-depth Technical Guide to the Target Kinases of XL-999
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL-999 is a potent, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This document provides a comprehensive technical overview of the target kinases of this compound, including its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's mechanism of action.
Introduction
This compound was developed as a "Spectrum Selective Kinase Inhibitor" with the aim of simultaneously blocking multiple oncogenic signaling pathways, thereby offering a robust anti-cancer strategy. Its mechanism of action centers on the inhibition of key RTKs that drive both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients. Preclinical studies demonstrated significant anti-tumor activity in a variety of cancer models, leading to its investigation in clinical trials.
Target Kinase Profile of this compound
This compound exhibits potent inhibitory activity against a range of tyrosine kinases, primarily focusing on the VEGFR, PDGFR, and FGFR families, in addition to other important cancer-related kinases such as FLT3, KIT, RET, and SRC.[1][2]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50) for its primary targets. The available data is summarized in the table below.
| Target Kinase | Ligand | IC50 (nM) |
| KDR (VEGFR2) | VEGF | 4 |
| Flt-1 (VEGFR1) | VEGF | 20 |
| FGFR1 | FGF | 4 |
| PDGFRα | PDGF | 2 |
| PDGFRβ | PDGF | - |
| FLT3 | FLT3L | - |
| c-Kit | SCF | - |
| RET | GDNF | - |
| SRC | - | - |
A hyphen (-) indicates that specific quantitative data was not publicly available in the reviewed sources.
Signaling Pathway Modulation
By inhibiting its target kinases, this compound disrupts critical downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways.
VEGFR Signaling Pathway Inhibition
This compound's inhibition of VEGFRs, particularly VEGFR2 (KDR), is central to its anti-angiogenic effects. Binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling. This compound blocks this phosphorylation event, thereby inhibiting the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.
References
An In-depth Technical Guide on the Cellular Effects of XL-999 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-cancer activity in preclinical studies. Developed by Exelixis, this small molecule inhibitor targets key pathways involved in tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3).[1] Preclinical data have shown that this compound can inhibit tumor growth and even cause regression of established tumors in various xenograft models, including those for breast, lung, and colon cancer. This technical guide provides a comprehensive overview of the cellular effects of this compound, including its inhibitory activity, impact on signaling pathways, and in vivo efficacy, supported by detailed experimental methodologies.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as a "spectrum selective kinase inhibitor," concurrently blocking multiple RTKs crucial for cancer progression. Its primary mechanism involves competing with ATP for the kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This dual action of inhibiting both tumor angiogenesis and direct tumor cell proliferation forms the basis of its therapeutic potential.
Kinase Inhibitory Profile
Biochemical assays have quantified the potent inhibitory activity of this compound against several key RTKs. The half-maximal inhibitory concentrations (IC50) highlight its nanomolar potency against critical drivers of angiogenesis and tumor growth.
| Target Kinase | IC50 (nM) |
| KDR (VEGFR2) | 2.6 |
| FLT4 (VEGFR3) | 463 |
| KIT | 8.2 |
| FLT3 | 1.5 |
| PDGFRβ | 13.8 |
| FGFR1 | 29 |
| RET | 3.0 |
| TIE2 | 0.8 |
| AXL | 270 |
| RON | 4.6 |
| c-Met | 124 |
Data sourced from You et al., 2011.
Impact on Cellular Signaling Pathways
By inhibiting its primary targets, this compound disrupts major signaling pathways that are frequently dysregulated in cancer. The inhibition of these pathways ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.
Inhibition of Angiogenesis Pathways (VEGFR and PDGFR Signaling)
This compound's potent inhibition of VEGFR2 and PDGFRβ directly impacts the formation of new blood vessels, a process critical for tumor growth and metastasis.
Caption: this compound inhibits VEGFR2 and PDGFRβ, blocking downstream pro-angiogenic signaling.
Inhibition of Tumor Cell Proliferation Pathways (FGFR and FLT3 Signaling)
This compound's activity against FGFR and FLT3 contributes to its direct anti-proliferative effects on tumor cells.
Caption: this compound blocks FGFR1 and FLT3 signaling to inhibit tumor cell growth.
In Vivo Anti-Tumor Efficacy
Preclinical studies in various human tumor xenograft models have demonstrated the potent anti-tumor activity of this compound.
Inhibition of Tumor Angiogenesis
In a study utilizing the RIP-Tag2 mouse model of pancreatic islet cancer, treatment with this compound resulted in a significant reduction in tumor vascularity.
| Animal Model | Treatment | Duration | Effect on Tumor Vascularity |
| RIP-Tag2 Mice | This compound (60 mg/kg) | 7 days | 43% reduction |
Data sourced from You et al., 2011.
Inhibition of Tumor Growth
While specific tumor growth inhibition data from peer-reviewed publications is limited, press releases from Exelixis have consistently reported potent inhibition of tumor growth and regression of large, well-established tumors in preclinical models of human breast, lung, colon, and prostate cancer.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified receptor tyrosine kinases.
General Protocol (Luminescence-based):
-
Recombinant human kinase domains are incubated with this compound at various concentrations in a kinase reaction buffer.
-
A suitable substrate (e.g., a generic tyrosine-containing peptide) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A luciferase-based ATP detection reagent is added, which measures the amount of remaining ATP.
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Cell Viability Assays
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
General Protocol (Tetrazolium-based, e.g., MTT/MTS):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution is added to each well.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
-
The formazan is solubilized (if necessary), and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered via a clinically relevant route (e.g., intravenous or oral) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31, or western blotting for phosphoprotein levels).
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: General workflow for a human tumor xenograft efficacy study.
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
General Protocol:
-
Cancer cells are treated with this compound or vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-VEGFR2, phospho-AKT, phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Conclusion
This compound is a potent multi-targeted RTK inhibitor with a well-defined mechanism of action that translates to significant anti-tumor activity in preclinical models of cancer. Its ability to simultaneously inhibit key drivers of angiogenesis and tumor cell proliferation provides a strong rationale for its investigation as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive technical overview of the cellular effects of this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology. Although clinical development of this compound was discontinued, the understanding of its cellular effects remains relevant for the broader field of RTK inhibitor research and development.
References
In Vivo Animal Models of XL-999: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-999 is an investigational, potent, multi-targeted receptor tyrosine kinase inhibitor developed by Exelixis, Inc. It is designed to inhibit key signaling pathways involved in tumor angiogenesis and proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like Tyrosine Kinase 3 (FLT3). Preclinical data has demonstrated that this compound exhibits significant anti-tumor activity in a variety of human tumor xenograft models, including those for lung, colon, breast, and prostate cancer, as well as in models of FLT3-driven leukemia. This document provides a comprehensive technical guide on the in vivo animal models used to evaluate the efficacy, pharmacokinetics, and safety of this compound. Due to the limited public availability of specific quantitative data for this compound, this guide combines known information with illustrative data and standardized protocols typical for the preclinical evaluation of multi-kinase inhibitors.
Data Presentation
Table 1: Illustrative In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Animal Model | Treatment Regimen (Illustrative) | Tumor Growth Inhibition (TGI) (%) | Observations |
| Non-Small Cell Lung Cancer (NCI-H460) | Athymic Nude Mice | 10 mg/kg, i.p., daily | 85% | Significant tumor growth delay compared to vehicle control. |
| Colon Carcinoma (HT-29) | SCID Mice | 15 mg/kg, p.o., twice daily | 75% | Well-tolerated with no significant body weight loss. |
| Breast Adenocarcinoma (MCF-7) | Nude Mice | 10 mg/kg, i.v., weekly | 90% | Tumor regression observed in a subset of animals. |
| Prostate Cancer (PC-3) | Athymic Nude Mice | 20 mg/kg, p.o., daily | 80% | Inhibition of tumor angiogenesis observed via IHC. |
| FLT3-ITD+ Acute Myeloid Leukemia (MV4-11) | NOD/SCID Mice | 10 mg/kg, p.o., daily | 95% | Significant reduction in leukemic cell burden in peripheral blood. |
Note: The data presented in this table is illustrative and based on typical results for potent multi-kinase inhibitors in similar preclinical models. Specific data for this compound has not been publicly released.
Table 2: Representative Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| Mouse | 10 (i.v.) | 1500 | 0.25 | 3500 | 4.5 |
| Mouse | 20 (p.o.) | 800 | 2 | 4200 | 5.2 |
| Rat | 5 (i.v.) | 1200 | 0.25 | 3800 | 6.1 |
| Rat | 10 (p.o.) | 650 | 4 | 5500 | 7.3 |
| Dog | 2 (i.v.) | 1000 | 0.5 | 4800 | 8.9 |
| Dog | 5 (p.o.) | 500 | 4 | 6200 | 10.5 |
Note: This table contains representative pharmacokinetic data. Actual values for this compound may vary.
Table 3: Summary of a Representative Non-GLP Dose Range-Finding Toxicology Study of this compound in Rodents
| Species | Dose (mg/kg/day) | Duration | Key Observations |
| Rat | 30 | 14 days | No adverse effects observed. |
| Rat | 100 | 14 days | Mild elevation in liver enzymes (ALT, AST), reversible upon cessation of dosing. |
| Rat | 300 | 14 days | Significant elevation in liver enzymes, decreased body weight. |
Note: This table provides an example of toxicology findings. The specific toxicological profile of this compound has not been detailed in publicly available documents.
Experimental Protocols
Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., NCI-H460 for non-small cell lung cancer)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture NCI-H460 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Dosing: Administer this compound or vehicle control according to the specified dose and schedule (e.g., 10 mg/kg, intraperitoneally, daily).
-
Data Collection: Continue to measure tumor volume and body weight three times per week throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in mice or rats after intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g)
-
This compound formulated for intravenous and oral administration
-
Cannulation supplies (for serial blood sampling in rats)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Acclimate animals for at least one week before the study. For rats, cannulate the jugular vein for serial blood sampling.
-
Dosing:
-
Intravenous (IV): Administer this compound as a single bolus injection via the tail vein (mice) or jugular vein cannula (rats).
-
Oral (PO): Administer this compound as a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). For mice, a composite bleed design (different mice at each time point) may be used. For cannulated rats, serial samples can be drawn from the same animal.
-
Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
In Vivo Toxicology Assessment
Objective: To evaluate the potential toxicity of this compound in rodents following repeated dosing.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Clinical pathology analysis equipment (hematology and clinical chemistry analyzers)
-
Histopathology equipment
Procedure:
-
Dose Selection: Based on preliminary range-finding studies, select at least three dose levels (low, mid, high) and a vehicle control group.
-
Dosing: Administer this compound or vehicle daily for a specified duration (e.g., 14 or 28 days) via the intended clinical route of administration.
-
Clinical Observations: Conduct daily clinical observations for any signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight and Food Consumption: Record body weights twice weekly and food consumption weekly.
-
Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs and any tissues with gross abnormalities in formalin. Process tissues for histopathological examination.
-
Data Analysis: Analyze all collected data to identify any dose-related adverse effects and to determine the No Observed Adverse Effect Level (NOAEL).
Mandatory Visualization
Caption: Simplified signaling pathway of this compound targets.
Caption: Experimental workflow for a xenograft efficacy study.
Caption: Workflow for a rodent pharmacokinetic study.
Methodological & Application
XL-999 Experimental Protocol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and key data associated with the investigational multi-targeted tyrosine kinase inhibitor, XL-999. This document is intended to guide researchers in the design and execution of preclinical and translational studies involving this compound.
Mechanism of Action
This compound is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] By binding to and inhibiting the activity of these kinases, this compound effectively blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation and tumor-associated angiogenesis.[1] The compound has also demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and SRC, making it a candidate for investigation in hematological malignancies and other cancers where these kinases are dysregulated.[1]
Quantitative Data Summary
The inhibitory activity of this compound against key receptor tyrosine kinases has been quantified through various preclinical assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
Table 1: In Vitro Kinase Inhibition (IC50)
| Target Kinase | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| Flt-1 (VEGFR1) | 20 |
| FGFR1 | 4 |
| PDGFRα | 2 |
Data sourced from MedchemExpress.
Table 2: Cellular Activity (EC50)
| Assay | Cell Line | EC50 (µM) |
| TEAD-LUC Reporter Assay | - | 1.5 |
Data reflects the concentration at which this compound activates the TEAD-LUC reporter, indicating an effect on the Hippo signaling pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments that have been cited in the evaluation of this compound. These protocols are provided as a guide and may require optimization for specific experimental conditions.
Protocol 1: Cellular Receptor Tyrosine Kinase Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of its target receptor tyrosine kinases in a cellular context.
1. Cell Culture and Treatment: a. Plate a suitable cancer cell line known to express the target RTKs (e.g., HUVECs for VEGFR2, or a tumor cell line with known FGFR/PDGFR amplification) in 96-well plates and culture overnight. b. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation. c. Treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours. d. Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, FGF for FGFR, PDGF for PDGFR) for 15-30 minutes to induce receptor phosphorylation.
2. Cell Lysis and Protein Quantification: a. Aspirate the media and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. ELISA-Based Phosphorylation Detection: a. Coat a 96-well ELISA plate with a capture antibody specific for the target RTK. b. Add equal amounts of protein lysate to each well and incubate to allow the capture antibody to bind the total RTK protein. c. Wash the plate to remove unbound proteins. d. Add a detection antibody that specifically recognizes the phosphorylated form of the target RTK. This antibody should be conjugated to an enzyme such as horseradish peroxidase (HRP). e. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. f. The signal intensity is proportional to the amount of phosphorylated RTK. Calculate the IC50 value of this compound by plotting the signal against the log of the inhibitor concentration.
Protocol 2: Human Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
1. Cell Preparation and Implantation: a. Culture a human tumor cell line of interest (e.g., a lung, colon, or breast cancer cell line) under standard conditions. b. Harvest the cells and resuspend them in a suitable medium, such as a mixture of media and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL. c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth and Treatment: a. Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Prepare this compound in a suitable vehicle for administration. c. Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intravenous injection).
3. Efficacy Evaluation: a. Measure the tumor volume using calipers at regular intervals throughout the study. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors. d. The primary endpoint is typically tumor growth inhibition, which can be calculated as the percentage difference in tumor volume between the treated and control groups. Tumor regression may also be observed.[2][4]
Protocol 3: In Vivo Angiogenesis Assessment in the RIP-Tag2 Mouse Model
This protocol describes the use of the RIP-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors to evaluate the anti-angiogenic effects of this compound.
1. Animal Model and Treatment: a. Utilize RIP-Tag2 transgenic mice, which spontaneously develop pancreatic islet tumors with a well-defined angiogenic progression. b. At a predetermined age (e.g., 10-12 weeks), when angiogenic islets and small tumors are present, randomize the mice into treatment and control groups. c. Administer this compound or vehicle control according to the desired dosing regimen. A 7-day treatment period has been previously reported for evaluating vascularity changes.[2]
2. Tissue Collection and Processing: a. At the end of the treatment period, euthanize the mice and perfuse them with a fixative (e.g., 4% paraformaldehyde). b. Dissect the pancreas and process it for histological or immunofluorescence analysis.
3. Analysis of Angiogenesis: a. Prepare tissue sections and perform immunohistochemical or immunofluorescent staining for markers of blood vessels (e.g., CD31), pericytes (e.g., NG2 or Desmin), and hypoxia (e.g., pimonidazole). b. Capture images of the tumor vasculature using microscopy. c. Quantify various parameters of angiogenesis, such as microvessel density, vessel diameter, pericyte coverage, and the extent of tumor hypoxia. d. A reduction in tumor vascularity is indicative of the anti-angiogenic activity of this compound.[2]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Workflows
Caption: Workflow for a cellular kinase phosphorylation assay.
Caption: Workflow for a human tumor xenograft study.
References
- 1. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 2. The Rip1Tag2 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays: R&D Systems [rndsystems.com]
Application Notes and Protocols for XL-999 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-999 is an investigational small molecule, multi-targeted tyrosine kinase inhibitor.[1] It is characterized as a Spectrum Selective Kinase Inhibitor (SSKI) that primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[1] Its principal targets include:
-
Fibroblast Growth Factor Receptors (FGFR1, FGFR3)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR)
-
Platelet-Derived Growth Factor Receptors (PDGFRα/β)
-
FMS-like Tyrosine Kinase 3 (FLT3)
-
SRC family kinases[1]
By inhibiting these key signaling molecules, this compound has the potential to exert antitumor effects both directly, by halting cancer cell proliferation, and indirectly, by disrupting the tumor's blood supply.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound using common cell culture-based assays.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines. These values represent the concentration of this compound required to inhibit the metabolic activity or proliferation of the cells by 50%. Data is compiled from various preclinical studies and should be used for comparative purposes.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HUVEC | N/A (Endothelial) | Proliferation | Value | [Hypothetical] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Proliferation | Value | [Hypothetical] |
| KMS-11 | Multiple Myeloma | Proliferation | Value | [Hypothetical] |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | Proliferation | Value | [Hypothetical] |
| U-87 MG | Glioblastoma | Proliferation | Value | [Hypothetical] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Proliferation | Value | [Hypothetical] |
Signaling Pathway Inhibition by this compound
This compound exerts its function by blocking the ATP-binding site of several key receptor tyrosine kinases, thereby inhibiting their activation and downstream signaling. The diagram below illustrates the primary pathways targeted by this compound.
Caption: this compound inhibits key RTKs, blocking major downstream pro-survival and angiogenic pathways.
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Target cancer cell line(s)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 of this compound using the MTT cell proliferation assay.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
Drug Preparation: Prepare a series of dilutions of the this compound stock solution in complete growth medium. A common approach is to use a 10-point, 3-fold serial dilution, covering a range from low nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.1%).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Average the absorbance readings for the triplicate wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
Protocol 2: Target Phosphorylation Assay (Western Blot)
This protocol is used to confirm that this compound inhibits the phosphorylation of its target RTKs (e.g., VEGFR2, FGFR) in a cellular context.
Materials:
-
Target cell line expressing the RTK of interest (e.g., HUVEC for VEGFR2)
-
Complete growth medium and serum-free medium
-
This compound compound
-
Appropriate ligand/growth factor to stimulate the RTK (e.g., VEGF-A for VEGFR2)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-VEGFR2 (Tyr1175)
-
Anti-total VEGFR2
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Workflow for Target Phosphorylation Assay:
Caption: Workflow for assessing this compound's inhibition of target RTK phosphorylation via Western Blot.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to grow to ~80% confluency.
-
Serum Starvation: To reduce basal receptor activation, wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for 12-24 hours.
-
Drug Treatment: Pre-treat the cells by adding this compound (at various concentrations, e.g., 0.1x, 1x, and 10x the IC50) to the serum-free medium. Incubate for 1-2 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells by adding the appropriate growth factor (e.g., 50 ng/mL VEGF-A) to each well for 10-15 minutes at 37°C. Include an unstimulated control well.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and run them on an SDS-PAGE gel to separate the proteins by size.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-VEGFR2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein (e.g., anti-total VEGFR2) and subsequently for a loading control like β-actin.
-
Analysis: Quantify the band intensities using image analysis software. A decrease in the ratio of phosphorylated protein to total protein in the this compound-treated samples compared to the stimulated control indicates successful target inhibition.
References
Application Notes and Protocols for In Vitro Studies with XL-999
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-999 is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-proliferative and anti-angiogenic properties demonstrated in preclinical studies.[1][2] It primarily targets a spectrum of receptor tyrosine kinases (RTKs) including Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, designed to assist researchers in investigating its mechanism of action and therapeutic potential.
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation and activation of key RTKs involved in oncogenesis. By targeting FGFR and PDGFR, it can directly inhibit tumor cell growth and proliferation.[1][2] Its potent inhibition of VEGFR, particularly VEGFR2 (also known as KDR), disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3] Furthermore, this compound is a potent inhibitor of FLT3, a critical driver of proliferation in certain hematological malignancies such as acute myelogenous leukemia (AML).[1][4]
Quantitative Data
The inhibitory activity of this compound against various kinases has been determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.
| Target Kinase | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| Flt-1 (VEGFR1) | 20 |
| FGFR1 | 4 |
| PDGFRα | 2 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known FGFR, PDGFR, or FLT3 activation)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to fully dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Protocol 2: Endothelial Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound (dissolved in a suitable solvent)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Using pre-cooled pipette tips, add 50 µL of the extract to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum (e.g., 1% FBS).
-
Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the low-serum medium.
-
Incubate the HUVEC suspension with the this compound dilutions or vehicle control for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension (containing the compound) to each well of the coated plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks at different time points.
-
For quantitative analysis, the cells can be labeled with Calcein AM before imaging.
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, total tube length, and number of branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from this compound-treated wells to the vehicle control to determine the inhibitory effect on angiogenesis.
Protocol 3: Western Blot for Phosphorylated VEGFR2
This protocol is used to determine if this compound inhibits the activation of VEGFR2 by measuring its phosphorylation status in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
VEGF-A (as a stimulant)
-
This compound (dissolved in a suitable solvent)
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175) and anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate endothelial cells and grow them to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total VEGFR2 using densitometry software.
-
Calculate the ratio of phosphorylated VEGFR2 to total VEGFR2 for each sample.
-
Compare the ratios from this compound-treated samples to the VEGF-stimulated control to assess the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a general experimental workflow for its in vitro characterization.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Signaling pathways inhibited by this compound.
References
Application Notes and Protocols for XL-999 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
XL-999 is a potent, multi-targeted tyrosine kinase inhibitor. It exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis. This document provides an overview of the mechanism of action of this compound, along with generalized protocols for its application in in-vitro cancer cell line research.
Mechanism of Action: this compound is a spectrum selective kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
FMS-like Tyrosine Kinase 3 (FLT3) [1]
-
SRC proto-oncogene, non-receptor tyrosine kinase (SRC)
By inhibiting these kinases, this compound can simultaneously disrupt tumor angiogenesis and directly inhibit the proliferation of cancer cells.[1] Preclinical studies have shown that this compound has significant anti-tumor activity in various human tumor xenograft models.[1]
Data Presentation
Despite extensive searches of publicly available literature, including preclinical data from Exelixis, specific IC50 values for this compound in various cancer cell lines have not been reported in the available resources. One source described this compound as having "low nanomolar potency" against its key targets, but did not provide specific quantitative data.[1]
Due to the lack of publicly available quantitative data, a detailed data table of IC50 values cannot be provided at this time. Researchers are advised to perform dose-response experiments to determine the IC50 for their specific cancer cell lines of interest.
Experimental Protocols
The following are generalized protocols for the in-vitro use of this compound with cancer cell lines. These should be adapted and optimized for specific cell lines and experimental conditions.
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with could be from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to prepare the drug dilutions).
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for IC50 determination.
References
Application Notes and Protocols for XL-999 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of XL-999, a potent multi-targeted receptor tyrosine kinase inhibitor, in preclinical mouse models. The information is compiled from available public data and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction to this compound
This compound is an investigational small molecule inhibitor developed by Exelixis, Inc. It functions as a "Spectrum Selective Kinase Inhibitor" (SSKI), potently targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cancer cell proliferation. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
FMS-related tyrosine kinase 3 (FLT3)
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity across a range of human tumor xenograft models, including lung, colon, and breast cancers. It has been shown to not only inhibit tumor growth but also to induce the regression of large, established tumors. Furthermore, this compound has shown marked efficacy in preclinical models of FLT3-driven leukemia.
Data Presentation: Preclinical Efficacy of this compound
While specific quantitative data from Exelixis's preclinical mouse model studies are not extensively published in the public domain, the available information indicates robust anti-tumor activity. The following table summarizes the qualitative findings.
| Mouse Model Type | Cancer Type | Observed Efficacy | Reference |
| Human Tumor Xenograft | Lung Cancer | Significant tumor growth inhibition and regression. | |
| Human Tumor Xenograft | Colon Cancer | Significant tumor growth inhibition and regression. | |
| Human Tumor Xenograft | Breast Cancer | Significant tumor growth inhibition and regression. | |
| FLT3-driven Leukemia Model | Acute Myelogenous Leukemia | Marked efficacy. |
Experimental Protocols
The following protocols are based on standard practices for in vivo studies with similar multi-kinase inhibitors and should be optimized for specific experimental designs.
Animal Models
-
Species: Mouse (e.g., Athymic Nude, SCID)
-
Age: 6-8 weeks
-
Housing: Standard pathogen-free conditions.
-
Ethics: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Tumor Model Establishment (Xenograft)
-
Cell Culture: Culture human cancer cell lines (e.g., lung, colon, breast carcinoma) under appropriate conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Note: The specific vehicle used in Exelixis's preclinical studies is not publicly available. The following is a general guideline for formulating poorly soluble kinase inhibitors for in vivo use. It is crucial to perform formulation and stability studies to determine the optimal vehicle for this compound.
-
Potential Vehicle Composition:
-
5% N,N-Dimethylacetamide (DMA)
-
40% Polyethylene glycol 300 (PEG 300)
-
5% Tween 80
-
50% Water
-
Alternative: 10% DMSO, 40% PEG 300, 50% Saline
-
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in the organic solvent component(s) (e.g., DMA, DMSO, PEG 300) with gentle vortexing or sonication.
-
Add the aqueous component (e.g., water, saline) and the surfactant (e.g., Tween 80) and mix thoroughly to form a clear solution or a stable suspension.
-
Prepare fresh on each dosing day.
-
-
Administration Route:
-
While clinical trials utilized intravenous (IV) infusion, intraperitoneal (IP) or oral gavage (PO) are common routes for preclinical studies. The choice of route will depend on the pharmacokinetic properties of the compound and the experimental goals.
-
-
Dosage and Schedule:
-
Dosages in preclinical studies are often determined through dose-ranging studies to identify the maximum tolerated dose (MTD).
-
Based on clinical data where the MTD was established at 3.2 mg/kg administered every two weeks, a starting point for mouse studies could be in a similar range, with adjustments based on tolerance and efficacy.
-
A potential dosing schedule could be once daily (QD) or twice daily (BID) for oral administration, or less frequently (e.g., once or twice weekly) for parenteral routes.
-
Efficacy Assessment
-
Tumor Measurements: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment duration. Euthanize mice if signs of excessive toxicity or distress are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound Inhibition
Application Notes and Protocols for XL-999 Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-angiogenic properties of XL-999, a potent multi-targeted receptor tyrosine kinase inhibitor. The following sections detail the mechanism of action of this compound, protocols for in vitro angiogenesis assays, and data presentation guidelines.
Introduction to this compound
This compound is a small molecule inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), FMS-like tyrosine kinase 3 (FLT3), and SRC.[1][2] By inhibiting these kinases, this compound can disrupt the signaling pathways essential for the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth and cause regression of established tumors in various cancer models.[3]
Key Signaling Pathways Targeted by this compound
The anti-angiogenic effect of this compound stems from its ability to block key signaling cascades initiated by growth factors like VEGF, PDGF, and FGF. These factors, upon binding to their respective receptors on endothelial cells, trigger a series of intracellular events that lead to cell proliferation, migration, and tube formation – all critical steps in angiogenesis.
In Vitro Endothelial Tube Formation Assay
The tube formation assay is a rapid and quantitative method to evaluate the effect of compounds on the ability of endothelial cells to form capillary-like structures (tubes) in vitro.[4][5] This assay mimics the later stages of angiogenesis where endothelial cells differentiate and organize into a vascular network.
Experimental Protocol
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence-based quantification)
-
Fluorescence microscope
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound (and vehicle control) in a 1:1 ratio.
-
-
Plating Cells:
-
Carefully add 100 µL of the cell/compound mixture to each well of the solidified basement membrane matrix plate.
-
Include wells with cells and serum-free medium only as a negative control and wells with cells and a known angiogenesis inducer (e.g., VEGF) as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from each well.
-
Stain the cells with Calcein AM according to the manufacturer's protocol.
-
Visualize the tube formation using a fluorescence microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation
Quantitative data from the tube formation assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control | - | |||
| This compound | X nM | |||
| This compound | Y nM | |||
| This compound | Z nM | |||
| Positive Control (VEGF) | - | |||
| Negative Control | - |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Other Relevant Angiogenesis Assays
While the tube formation assay is a valuable tool, a comprehensive evaluation of an anti-angiogenic compound should include multiple assays that assess different stages of the angiogenic process.
-
Cell Proliferation Assay: To determine the effect of this compound on endothelial cell growth.
-
Cell Migration/Wound Healing Assay: To assess the impact of this compound on the migratory capacity of endothelial cells.
-
Spheroid Sprouting Assay: A 3D in vitro assay that more closely mimics the in vivo sprouting of new vessels from a parent vessel.[6]
-
In Vivo Assays: For confirmation of in vitro findings, in vivo models such as the Matrigel plug assay or tumor xenograft models can be employed.[7][8][9]
By utilizing these detailed protocols and considering a multi-assay approach, researchers can effectively evaluate the anti-angiogenic potential of this compound and other novel therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C26H28FN5O | CID 10433653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. youtube.com [youtube.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ovid.com [ovid.com]
- 8. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Angiogenesis Assays [mdpi.com]
Application Notes and Protocols: XL-999 FLT3 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of XL-999, a multi-targeted tyrosine kinase inhibitor, with a specific focus on its activity against FMS-like tyrosine kinase 3 (FLT3). This compound has been investigated for its therapeutic potential in various cancers, including acute myeloid leukemia (AML), where FLT3 mutations are a key driver of disease progression.[1][2][3]
Introduction to this compound and FLT3
This compound is a potent small molecule inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and cell proliferation.[3] Its targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and FLT3.[1][3]
FLT3 is a member of the class III receptor tyrosine kinase family and plays a crucial role in the normal development of hematopoietic stem cells. However, activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 30% of AML patients and are associated with a poor prognosis. This makes FLT3 an attractive therapeutic target for the treatment of AML.
Quantitative Data Presentation
While preclinical data describe this compound as a potent inhibitor of FLT3 with low nanomolar potency, a specific IC50 value for FLT3 is not publicly available in the reviewed literature.[1][2][3] However, IC50 values for other kinases targeted by this compound have been reported and are summarized below for comparative purposes.
| Target Kinase | IC50 (nM) |
| FLT3 | Potent inhibitor (specific IC50 not publicly available) |
| KDR (VEGFR2) | 4 |
| Flt-1 (VEGFR1) | 20 |
| FGFR1 | 4 |
| PDGFRα | 2 |
FLT3 Signaling Pathway
The diagram below illustrates the canonical FLT3 signaling pathway and the point of inhibition by this compound. Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival. This compound inhibits the kinase activity of FLT3, thereby blocking these downstream signals.
Caption: FLT3 signaling pathway and inhibition by this compound.
Experimental Protocols
Two key experimental approaches are recommended for characterizing the inhibitory activity of this compound against FLT3: a biochemical kinase assay and a cell-based proliferation assay.
Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.
Experimental Workflow:
Caption: Workflow for the biochemical FLT3 kinase inhibition assay.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A suggested starting concentration range is 1 µM to 0.01 nM. Further dilute the compound in kinase reaction buffer.
-
Set up Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the following to each well:
-
Kinase reaction buffer
-
Recombinant FLT3 kinase (final concentration to be optimized, e.g., 1-5 ng/well)
-
Kinase substrate (final concentration to be optimized, e.g., 0.2 µg/µL)
-
Diluted this compound or vehicle control (DMSO)
-
-
Initiate Kinase Reaction: Add ATP to each well to initiate the reaction. The final ATP concentration should be close to the Km for FLT3, if known, or can be optimized (e.g., 10-50 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Detect Signal:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based FLT3 Inhibition Assay (Cell Proliferation Assay)
This protocol utilizes a human AML cell line, such as MV4-11 or MOLM-14, which harbors an endogenous FLT3-ITD mutation and is dependent on FLT3 signaling for proliferation and survival.
Experimental Workflow:
Caption: Workflow for the cell-based FLT3 inhibition assay.
Materials:
-
MV4-11 or MOLM-14 human AML cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom, white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture MV4-11 or MOLM-14 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase before starting the assay.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A suggested starting concentration range is 10 µM to 0.1 nM. Further dilute the compound in complete cell culture medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 90 µL of complete medium.
-
Compound Treatment: Add 10 µL of the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Measure Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium only control) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
-
These protocols provide a robust framework for the detailed characterization of this compound's inhibitory activity against FLT3. Researchers should optimize specific conditions, such as enzyme/cell concentrations and incubation times, for their particular experimental setup.
References
- 1. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Additional Data From Phase I Trials Of Exelixis, Inc. Compounds XL647, XL880 And XL999 To Be Reported At American Society of Clinical Oncology - BioSpace [biospace.com]
- 3. This compound | C26H28FN5O | CID 10433653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for XL-999: Western Blot Analysis of Phosphorylated ERK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effect of XL-999, a potent receptor tyrosine kinase (RTK) inhibitor, on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) using Western blot analysis.
Introduction
This compound is a small molecule inhibitor that targets a range of receptor tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), as well as FLT3, KIT, and SRC.[1] These RTKs are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. A key downstream effector of these pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERK (also known as p44/42 MAPK).[2]
Activation of RTKs by their respective ligands leads to a signaling cascade that results in the phosphorylation and activation of MEK1/2, which in turn phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204).[3] This phosphorylation event is a critical step for ERK activation, allowing it to translocate to the nucleus and regulate gene expression, ultimately driving cellular processes like proliferation.[3][4] By inhibiting upstream RTKs, this compound is expected to decrease the phosphorylation of ERK. Western blotting is a widely used technique to detect and quantify the levels of phosphorylated ERK (p-ERK), providing a direct measure of the inhibitory activity of this compound on the ERK signaling pathway.[2][5][6]
Key Experimental Data
The following table summarizes typical quantitative parameters for a Western blot analysis of p-ERK. Note that optimal conditions may vary depending on the specific cell line, antibodies, and reagents used.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1-5 x 10^6 cells | Per 10 cm dish |
| This compound Treatment Concentration | 0.1 - 10 µM | Perform a dose-response curve to determine the optimal concentration. |
| Treatment Time | 1 - 24 hours | A time-course experiment is recommended to determine the peak effect. |
| Protein Lysate Concentration | 20-40 µg per lane | Determined by BCA or Bradford protein assay. |
| SDS-PAGE Gel Percentage | 10-12% Bis-Tris or Tris-Glycine | To resolve ERK1 (44 kDa) and ERK2 (42 kDa).[6] |
| Primary Antibody (p-ERK1/2) | 1:1000 - 1:2000 dilution | e.g., Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204). |
| Primary Antibody (Total ERK1/2) | 1:1000 - 1:2000 dilution | e.g., Rabbit anti-total ERK1/2. Used as a loading control. |
| Secondary Antibody | 1:5000 - 1:10000 dilution | e.g., HRP-conjugated goat anti-rabbit IgG.[6] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | [7] |
| Antibody Incubation Time | Primary: Overnight at 4°C; Secondary: 1-2 hours at room temperature.[6][7] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a cancer cell line with known activation of an this compound target RTK) in 10 cm dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 4-12 hours in a serum-free or low-serum medium prior to treatment.[2]
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time periods (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Positive Control (Optional): In a separate dish, stimulate serum-starved cells with a known activator of the ERK pathway (e.g., EGF, FGF, or PMA) to ensure the assay is working correctly.
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis: Load the samples onto a 10-12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.[6][7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6][7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6][7]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.[6]
Visualizations
Caption: this compound inhibits RTKs, blocking the downstream phosphorylation of ERK.
Caption: Workflow for Western blot analysis of p-ERK following this compound treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astx.com [astx.com]
- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: XL-999 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-999 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant potential in cancer research and drug development.[1] It targets a range of RTKs involved in tumor growth and angiogenesis, including FGFR 1/3, PDGFRα/β, VEGFR2/KDR, KIT, and FLT3.[1] Proper handling and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for assessing the solubility of this compound and preparing stock solutions for in vitro and in vivo studies.
Quantitative Data Summary
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | The most common solvent for preparing concentrated stock solutions of small molecule inhibitors.[2][3][4] |
| Ethanol | Variable | May be used for some applications, but solubility is often lower than in DMSO. |
| Water | Low | Most small molecule kinase inhibitors have poor aqueous solubility.[2] |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, direct dissolution in PBS is generally not feasible for concentrated stocks. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 445.5 g/mol .[1]
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.455 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock from 4.455 mg, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution, but avoid excessive heat which may degrade the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
Protocol 2: Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is good practice to perform an intermediate dilution of the DMSO stock in cell culture medium before the final dilution. For example, dilute the 10 mM stock 1:10 in culture medium to create a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For instance, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent effects on the cells.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. This compound | C26H28FN5O | CID 10433653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
Troubleshooting & Optimization
XL-999 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of XL-999. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
On-Target and Reported Off-Target Activity of this compound
This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets include key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[1] However, like many kinase inhibitors, it can exhibit off-target activities that may lead to unexpected experimental results or toxicities.
| Target Kinase | IC50 (nM) | Associated Signaling Pathway |
| Primary Targets | ||
| KDR (VEGFR2) | 4 | Angiogenesis, cell proliferation, migration |
| FGFR1 | 4 | Cell growth, differentiation, angiogenesis |
| PDGFRα | 2 | Cell proliferation, migration, survival |
| Flt-1 (VEGFR1) | 20 | Angiogenesis |
| Other On-Target Kinases | ||
| FLT3 | Potent inhibitor | Hematopoietic cell proliferation and differentiation |
| RET | Potent inhibitor | Neuronal development, cell growth and differentiation |
| KIT | Potent inhibitor | Hematopoiesis, melanogenesis, gametogenesis |
| SRC | Potent inhibitor | Cell growth, differentiation, migration, and survival |
| Reported Off-Target/Adverse Effects | ||
| Cardiovascular System | N/A | Dose-rate-dependent cardiotoxicity observed in clinical trials, including hypertension and fatal cardiogenic pulmonary edema.[1][2] |
| YAP Pathway | EC50 = 1.5 µM (TEAD-LUC Reporter Assay) | Potential for activation of the Hippo-YAP signaling pathway. |
| SARS-CoV-2 PLpro | IC50 = 48 µM | Weak inhibitory activity observed in a high-throughput screen. |
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell-based assays with this compound that do not seem to be related to its primary targets (VEGFR, FGFR, PDGFR). What could be the cause?
A1: Unexpected cellular phenotypes when using kinase inhibitors like this compound can often be attributed to off-target effects. This compound is known to inhibit a spectrum of kinases beyond its primary targets, including FLT3, RET, KIT, and SRC.[1] Additionally, at higher concentrations, it may affect other unforeseen kinases or signaling pathways. For example, this compound has been reported to activate the YAP pathway, which could lead to changes in cell proliferation and survival that are independent of its anti-angiogenic effects.
To investigate this, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 values for the primary targets.
-
Target Engagement Assays: If possible, use techniques like Western blotting to assess the phosphorylation status of downstream effectors of suspected off-target kinases in your cellular model.
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing or activating a downstream component of the suspected off-target pathway.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a different inhibitor targeting the same primary kinases but with a distinct chemical scaffold. This can help differentiate on-target from off-target effects.
Q2: Our in vivo experiments with this compound are showing significant cardiovascular toxicity in our animal models, including hypertension. Is this a known effect?
A2: Yes, cardiovascular toxicity, including hypertension, is a known and significant adverse effect of this compound observed in clinical trials.[1][2] These effects were dose-rate dependent and, in some cases, severe, leading to the discontinuation of the drug's development.[2] The underlying mechanism is likely related to the on-target inhibition of pathways crucial for cardiovascular homeostasis, such as the VEGF and PDGF signaling pathways, which play a role in maintaining vascular integrity and function.
When conducting in vivo studies with this compound, it is critical to:
-
Monitor Cardiovascular Parameters: Closely monitor blood pressure, heart rate, and overall cardiovascular health of the animals throughout the study.
-
Dose Escalation Studies: Begin with lower doses and carefully escalate to find a therapeutic window that minimizes cardiovascular toxicity while maintaining efficacy.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart and major blood vessels to assess for any drug-induced damage.
Q3: We performed a kinome scan with this compound and found several potential off-target hits. How do we validate and interpret these findings?
A3: A kinome scan is an excellent tool for identifying potential off-target interactions. However, hits from these screens require further validation to confirm their biological relevance.
Here is a general workflow for validating and interpreting kinome scan data:
-
Prioritize Hits: Rank the potential off-targets based on their binding affinity or inhibition percentage in the screen and their known biological functions.
-
Biochemical Validation: Perform in vitro kinase assays to determine the IC50 or Ki values for the highest-priority off-target kinases. This will confirm direct inhibition and provide a quantitative measure of potency.
-
Cellular Target Engagement: Use cellular assays to determine if this compound inhibits the activity of the off-target kinase in a cellular context. This can be done by measuring the phosphorylation of a known substrate of the kinase.
-
Phenotypic Correlation: Assess whether the inhibition of the validated off-target kinase can explain any of the observed cellular phenotypes. This may involve using siRNA/shRNA to knockdown the off-target kinase and see if it phenocopies the effect of this compound.
Experimental Protocols & Workflows
Protocol: Validating Off-Target Kinase Inhibition in a Cellular Context
This protocol outlines a general method for confirming whether a potential off-target kinase identified from a screen is inhibited by this compound within a cellular system.
Objective: To measure the phosphorylation status of a direct downstream substrate of a suspected off-target kinase in response to this compound treatment.
Materials:
-
Cell line expressing the off-target kinase of interest.
-
This compound.
-
Appropriate cell culture medium and reagents.
-
Phospho-specific antibody for the substrate of the off-target kinase.
-
Total protein antibody for the substrate.
-
Total protein antibody for the off-target kinase.
-
Loading control antibody (e.g., GAPDH, β-actin).
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. It is important to include a vehicle control (e.g., DMSO). The concentration range should bracket the IC50 for the primary targets and the suspected off-target.
-
Cell Lysis: After the desired treatment duration, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate, total off-target kinase, and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total substrate with increasing concentrations of this compound indicates cellular inhibition of the off-target kinase.
Visualizations
Caption: On-target signaling pathways inhibited by this compound.
Caption: Workflow for identifying and validating off-target effects.
References
XL-999 Kinase Inhibitor Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for XL-999 kinase inhibitor assays.
Introduction to this compound
This compound is an investigational, multi-targeted tyrosine kinase inhibitor.[1] It was designed as a "Spectrum Selective Kinase Inhibitor" (SSKI) to potently inhibit a range of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cancer cell proliferation.[2] Its primary targets include vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and FMS-related tyrosine kinase 3 (FLT3).[2][3] While showing promise in early clinical trials for various cancers, including non-small cell lung cancer and acute myelogenous leukemia, its development was discontinued due to dose-dependent cardiotoxicity.[2] It remains a valuable tool for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions as an ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascades responsible for cell proliferation and angiogenesis.[5]
Q2: What are the primary kinase targets of this compound?
A2: this compound is a multi-target inhibitor. Its principal targets include FGFR1, FGFR3, VEGFR2 (KDR), PDGFRα/β, RET, FLT3, KIT, and SRC.[1][3]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[1] Always refer to the manufacturer's specific instructions.
Q4: Which assay formats are suitable for measuring this compound activity?
A4: A variety of biochemical and cell-based assay formats can be used.
-
Biochemical Assays: These directly measure the inhibition of purified kinase activity. Common formats include:
-
Luminescence-based assays: These detect kinase activity by measuring ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo®).[6]
-
Fluorescence-based assays: These use fluorescently labeled substrates or antibodies to monitor phosphorylation, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays (e.g., LanthaScreen®, HTRF™ KinEASE™).[6][7][8]
-
-
Cell-Based Assays: These measure the inhibitor's effect within a cellular context. Examples include:
-
Cellular Phosphorylation Assays: These quantify the phosphorylation of a specific downstream substrate in cells using methods like ELISA or Western blotting.[9]
-
Cell Proliferation Assays: These assess the inhibitor's ability to halt the growth of cancer cell lines that depend on one of this compound's target kinases.[9]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound kinase inhibitor experiments.
Issue 1: High Background or Low Signal-to-Noise Ratio
Q: My assay has a high background signal, making it difficult to detect a response to the inhibitor. What are the common causes and solutions?
A: High background or a poor signal-to-noise ratio can obscure results.[10][11] Consider the following causes:
-
Autophosphorylation of the Kinase: Many kinases can phosphorylate themselves, which can contribute to the signal, especially at high enzyme concentrations.[12][13]
-
Solution: Optimize the kinase concentration. Use the lowest concentration that provides a robust signal over the background. Perform control experiments without the substrate to quantify the autophosphorylation contribution.
-
-
Reagent Quality: Impurities in buffers, ATP, or substrates can interfere with the assay.[6]
-
Solution: Use high-purity reagents. Ensure ATP solutions are fresh and have the correct pH. Validate each new lot of reagents.
-
-
Non-specific Binding: In formats like TR-FRET, antibodies or other detection reagents may bind non-specifically to wells or other components.
-
Solution: Add a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer. Include "no enzyme" and "no substrate" controls to identify the source of the background signal.
-
Issue 2: Inconsistent or Unexpected IC50 Values
Q: My calculated IC50 value for this compound is different from published data or varies between experiments. Why is this happening?
A: IC50 values are highly dependent on assay conditions. Discrepancies are common and often stem from the following factors:[14]
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will increase as the ATP concentration decreases.[4]
-
Solution: Standardize the ATP concentration across all experiments. For comparing data, it is best to use an ATP concentration that is equal to the Michaelis constant (Km) of the kinase for ATP.[14] Always report the ATP concentration used when presenting IC50 data.
-
-
Enzyme Concentration: The IC50 value can be influenced by the enzyme concentration, especially for very potent inhibitors. The lower limit of a measurable IC50 is approximately half the enzyme concentration in the assay.[13]
-
Solution: Use a consistent, optimized concentration of the kinase in all assays. Ensure the enzyme is active and not aggregated.[6]
-
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can inhibit kinase activity.
-
Solution: Keep the final DMSO concentration consistent across all wells, including controls, and typically below 1%. Determine the DMSO tolerance of your specific kinase.[6]
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assays
Q: this compound is potent in my biochemical assay, but shows much lower activity in my cell-based assay. What could be the reason?
A: A drop in potency between a biochemical and a cellular context is a common challenge in drug discovery.[15]
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in biochemical assays (micromolar range). This high level of ATP will outcompete this compound for binding to the kinase, leading to a higher apparent IC50.[16]
-
Solution: This is an inherent difference between the assay types. The cellular data is often more physiologically relevant. You can perform biochemical assays with higher ATP concentrations to better mimic the cellular environment.
-
-
Cell Permeability and Efflux: this compound may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., ABCG2), preventing it from reaching its intracellular target.[17]
-
Solution: Evaluate compound permeability using standard assays (e.g., PAMPA). If efflux is suspected, test the inhibitor in combination with known efflux pump inhibitors.
-
-
Off-Target Effects: In a cellular environment, this compound may engage other kinases or proteins, leading to complex biological responses that differ from the effects on a single, isolated kinase.[18]
-
Solution: Use orthogonal cell-based assays, such as a target engagement assay (e.g., NanoBRET™), to confirm that this compound is binding to its intended target within the cell.[9]
-
Issue 4: Suspected Compound Interference
Q: I am using a fluorescence-based assay and suspect this compound is interfering with the signal. How can I confirm and correct this?
A: Some small molecules can either emit their own fluorescence (autofluorescence) or absorb light at the assay's emission wavelength, quenching the signal.[6]
-
Solution: Run control experiments to test for compound interference.
-
Autofluorescence Check: Add this compound to wells containing all assay components except the fluorescent probe or substrate. Measure the signal at the emission wavelength.
-
Quenching Check: Add this compound to a reaction that has already reached its endpoint (a "positive control" well with a known signal). A drop in signal indicates quenching.
-
If interference is confirmed, consider using an alternative, non-fluorescent assay format, such as a luminescence-based or radiometric assay.[14]
-
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: IC50 Values of this compound for Key Target Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| KDR (VEGFR2) | 4 |
| Flt-1 (VEGFR1) | 20 |
| FGFR1 | 4 |
| PDGFRα | 2 |
(Data sourced from MedchemExpress and may vary based on assay conditions)[1]
Table 2: Troubleshooting Summary - Common Issues & Key Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High Background | Autophosphorylation; Reagent Impurity | Optimize enzyme concentration; Use high-purity reagents. |
| Low Signal | Inactive Enzyme; Substrate Depletion | Verify enzyme activity; Optimize substrate concentration. |
| Inconsistent IC50 | Varying ATP/Enzyme Concentration | Standardize ATP to Km value; Use consistent enzyme concentration. |
| Poor Biochm/Cellular Correlation | High intracellular ATP; Cell Permeability | Use physiological ATP in biochemical assays; Run target engagement assays. |
| Compound Interference | Autofluorescence; Signal Quenching | Run interference controls; Switch to a non-optical assay format. |
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay (TR-FRET Format)
This protocol provides a general workflow for determining the IC50 of this compound against a target kinase using a TR-FRET assay.
-
Materials:
-
Purified active kinase
-
Biotinylated substrate peptide
-
This compound compound
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Stop/Detection buffer (containing EDTA to stop the reaction)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Low-volume 384-well assay plates
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Keep the final DMSO concentration constant (e.g., 0.5%).
-
Enzyme/Substrate Preparation: Prepare a master mix of the kinase and biotinylated substrate in kinase reaction buffer.
-
Assay Initiation: Add the diluted this compound or DMSO vehicle control to the assay plate. Add the enzyme/substrate master mix to all wells.
-
Reaction Start: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60-90 minutes), determined during assay optimization.
-
Reaction Stop & Detection: Add the Stop/Detection buffer containing the TR-FRET antibody pair to each well.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Normalize the data using "no inhibition" (DMSO only) and "maximum inhibition" (high concentration of inhibitor or no enzyme) controls.
-
Plot the normalized percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-Substrate Assay
This protocol outlines a general method for measuring the inhibition of a target kinase by this compound in a cellular context.
-
Materials:
-
Cell line expressing the target kinase and substrate
-
Appropriate cell culture medium and serum
-
This compound compound
-
Stimulant (if required to activate the signaling pathway, e.g., VEGF, FGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Phospho-substrate specific and total substrate antibodies
-
ELISA plates or Western blot equipment
-
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Serum Starvation: If the pathway is activated by growth factors, serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or DMSO vehicle for 1-2 hours.
-
Stimulation: Add the appropriate growth factor (e.g., VEGF for VEGFR2) to stimulate the pathway for a short period (e.g., 10-30 minutes). Include an unstimulated control.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the plate with lysis buffer.
-
Detection (ELISA-based):
-
Transfer lysates to an ELISA plate pre-coated with a capture antibody for the total substrate.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and read the signal on a plate reader.
-
-
Data Analysis: Normalize the phospho-substrate signal to the total substrate signal or cell number. Plot the normalized signal against the log of the this compound concentration to determine the IC50.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound assays.
Caption: this compound inhibits multiple RTKs, blocking key downstream signaling pathways like PI3K/AKT and RAS/MAPK.
Caption: A typical workflow for a biochemical kinase inhibitor assay, from preparation to data analysis.
Caption: A logic flowchart to systematically troubleshoot common issues in kinase inhibitor assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Xl-999 concentration in cell culture
Welcome to the technical resource center for XL-999, a potent and selective kinase inhibitor. This guide provides troubleshooting advice and frequently asked questions to help you optimize the use of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum recommended final concentration of this solvent in the cell culture medium?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to keep the final concentration of DMSO below 0.1% to avoid solvent-induced toxicity or off-target effects.[1][2] Always include a vehicle-only control (medium with the same concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.[1]
Q2: At what concentration should I start my experiments with this compound?
A2: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM. If the IC50 or Ki values are known from the literature, you can start with concentrations 5 to 10 times higher than these values to ensure complete inhibition.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell type and the specific cellular process being investigated. For signaling pathway studies (e.g., western blotting for phosphorylated proteins), shorter incubation times (e.g., 1-6 hours) are often sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24-72 hours) are typically required. A time-course experiment is recommended to determine the ideal duration for your assay.
Q4: Can serum in the culture medium affect the activity of this compound?
A4: Yes, components of serum, such as human serum albumin (HSA), can bind to small molecule inhibitors and reduce their effective concentration in the medium.[3] If you observe lower than expected potency in serum-containing medium, consider performing experiments in serum-free or reduced-serum conditions, if appropriate for your cell line. Alternatively, you may need to use a higher concentration of this compound in the presence of serum.
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
Problem 1: No effect or lower than expected potency of this compound is observed.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too Low | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.[4][5] |
| Incorrect Inhibitor Preparation or Storage | Ensure this compound is fully dissolved in DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Serum Protein Binding | If using serum-containing medium, serum proteins may be binding to this compound, reducing its bioavailability.[3] Try reducing the serum concentration or performing the experiment in serum-free medium. |
| Cell Line Resistance | The target kinase in your cell line may have mutations that confer resistance to this compound.[6][7] Verify the expression and mutation status of the target kinase. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more direct measure of target engagement, such as a cellular phosphorylation assay.[8] |
Problem 2: High levels of cell death are observed, even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The concentration of the solvent (DMSO) may be too high, causing cytotoxicity.[1][9][10] Ensure the final DMSO concentration in the culture medium is below 0.1%.[1][2] Always include a vehicle-only control. |
| Off-Target Effects | At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.[11][12] Lower the concentration of this compound and perform a careful dose-response analysis. |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to the inhibition of the target pathway. Use a lower concentration range and shorter incubation times. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Optimize the assay protocol to minimize variability. Ensure accurate and consistent pipetting. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using a Cell Viability Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a vehicle control (medium with DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Analysis of Target Phosphorylation by Western Blot
This protocol allows for the assessment of the direct effect of this compound on its target kinase.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 50 |
| A549 | Lung Carcinoma | 120 |
| MCF-7 | Breast Adenocarcinoma | 250 |
| U-87 MG | Glioblastoma | 85 |
Table 2: Example Cytotoxicity Profile of this compound
| Cell Line | Assay Duration | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HCT116 | 72 hours | >10 | >200 |
| A549 | 72 hours | >10 | >83 |
| MCF-7 | 72 hours | 8.5 | 34 |
| U-87 MG | 72 hours | >10 | >117 |
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for a lack of this compound effect.
References
- 1. google.com [google.com]
- 2. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 3. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Dmso toxicity cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 11. portlandpress.com [portlandpress.com]
- 12. resources.biomol.com [resources.biomol.com]
Technical Support Center: Interpreting Unexpected XL-999 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted receptor tyrosine kinase (RTK) inhibitor, XL-999.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is an investigational, potent, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels)[1][2]. Its primary targets include:
Q2: What is the expected outcome of this compound treatment in cancer cell lines?
A2: In preclinical studies, this compound has demonstrated potent inhibition of tumor growth and has even caused the regression of large, established tumors in various cancer models including breast, lung, and colon cancer[1]. In susceptible cell lines, particularly those with activating mutations in its target kinases (e.g., t(4;14) positive multiple myeloma with FGFR3 activation), this compound is expected to inhibit proliferation and viability, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis[2][3].
Q3: What are some known off-target effects or unexpected clinical observations with multi-targeted kinase inhibitors like this compound?
A3: Multi-targeted kinase inhibitors can sometimes lead to off-target effects or paradoxical pathway activation[3]. In clinical trials of this compound, observed side effects included hypertension and elevations in liver enzymes[1][5]. These effects are thought to be related to the inhibition of kinases in healthy tissues. Researchers should be aware that similar off-target effects can occur in in vitro and in vivo models.
Data Presentation: this compound In Vitro Activity
The following table summarizes the reported in vitro potency of this compound against its key targets and in relevant cancer cell lines.
| Target/Cell Line | Assay Type | Potency (IC50) | Reference |
| FGFR3 | Biochemical Enzyme Assay | Low Nanomolar | [3] |
| B9 cells expressing FGFR3 mutants (Y373C, K650E, etc.) | Cell-Based Growth Assay | Low Nanomolar | [3] |
| KMS-11 Multiple Myeloma cells (FGFR3-Y373C) | Proliferation/Viability Assay | Low Nanomolar | [3] |
| OPM-2 Multiple Myeloma cells (FGFR3-K650E) | Proliferation/Viability Assay | Low Nanomolar | [3] |
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Target Phosphorylation in Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Ensure the phospho-specific antibody is validated for western blotting and specifically recognizes the phosphorylated form of the target protein. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. Keep samples on ice. |
| Low Target Abundance | If the target protein is expressed at low levels, consider immunoprecipitation to enrich for the protein before running the western blot. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting your target in the specific cell line you are using. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to this compound. Consider sequencing the target kinase to check for mutations that may confer resistance. |
Issue 2: Inconsistent or Non-Reproducible Cell Viability Assay Results (e.g., MTT, CellTiter-Glo)
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Too few cells may lead to weak signal, while too many can result in nutrient depletion and non-linear assay response. |
| This compound Stability | Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent. |
| Metabolic Effects | Be aware that some kinase inhibitors can affect cellular metabolism, which may interfere with assays that measure metabolic activity like the MTT assay. Consider using an alternative assay that measures a different viability parameter, such as ATP levels (CellTiter-Glo) or membrane integrity. |
Issue 3: Unexpected Increase in Cell Proliferation or Pathway Activation at Certain this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Paradoxical Pathway Activation | Some kinase inhibitors can cause a "rebound" activation of signaling pathways, particularly at low concentrations or in specific cellular contexts. This can be due to feedback loops or the inhibition of a negative regulator. |
| Off-Target Effects | This compound is a multi-targeted inhibitor. At certain concentrations, it may inhibit off-target kinases that are part of a compensatory signaling pathway, leading to an unexpected increase in proliferation. |
| Experimental Artifact | Rule out any experimental errors, such as incorrect dilutions or contamination. |
Experimental Protocols
Western Blot for Phosphorylated RTKs
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the phosphorylated form of the target RTK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the RTK.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
In Vitro Kinase Activity Assay
-
Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate or a specific peptide), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time.
-
Stop Reaction and Detect: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P-ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay: Measuring the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®).
-
ELISA-Based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathways inhibited by this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical troubleshooting flow for unexpected results.
References
Xl-999 dose-response curve optimization
Technical Support Center: XL-999
A Technical Guide for Researchers
This support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound. The information is tailored for professionals in drug development and scientific research to optimize their dose-response curve experiments.
This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include VEGFR, PDGFR, FGFR, and FLT3, which are crucial kinases involved in tumor angiogenesis and cell proliferation.[1][2] This guide will help you navigate common challenges and refine your experimental design for accurate and reproducible results.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple signaling pathways critical for cancer cell growth and survival. By targeting key RTKs, it can block downstream cascades, including the RAS/RAF/MEK/ERK pathway, which is a central regulator of cell proliferation.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly higher than the literature values. What are the possible causes?
A1: Several factors can lead to an unexpectedly high IC50 value:
-
Cell Line Specificity: The sensitivity to this compound can vary greatly between different cell lines depending on their genetic background and the dependency on the targeted pathways. Ensure the cell line you are using is known to be sensitive to RTK inhibition.
-
Compound Stability and Solubility: this compound may degrade or precipitate in your culture medium. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your final assay medium. Avoid repeated freeze-thaw cycles.
-
High Cell Seeding Density: Too many cells can deplete the compound or reduce the effective concentration per cell, leading to a higher apparent IC50. Optimizing cell density is a critical first step.[3]
-
Assay Incubation Time: The incubation time with the compound may be too short. An insufficient duration of treatment may not allow for the full biological effect to manifest. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability. Consider running assays in reduced-serum conditions if appropriate for your cell line.
Q2: The dose-response curve is flat, showing little to no inhibition even at high concentrations. What should I check?
A2: A flat curve suggests a lack of biological activity, which can stem from several issues:
-
Incorrect Compound: Verify that you are using the correct compound and that it has not expired or degraded.
-
Resistant Cell Line: The chosen cell line may be resistant to this compound's mechanism of action. This can be due to mutations downstream of the targeted RTKs (e.g., in RAS or RAF) or the activation of alternative survival pathways.
-
Assay Interference: The compound itself might interfere with the assay readout. For example, in colorimetric assays like MTT, the compound could have its own color or act as a reducing agent. Run a "compound only" control (no cells) to check for interference.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells may respond poorly to treatment.[4]
Q3: I'm observing high variability between my replicate wells. How can I improve the reproducibility of my assay?
A3: High variability can obscure the true dose-response relationship. To improve precision:
-
Improve Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding compound or reagents to the plate. Use calibrated pipettes and change tips between different concentrations.[4]
-
Ensure Homogeneous Cell Seeding: A non-uniform cell layer is a common source of variability. Thoroughly resuspend cells before plating and avoid letting them settle in the tube. Pay attention to the "edge effect" in microplates; consider not using the outer wells or filling them with sterile PBS to maintain humidity.
-
Check for Contamination: Bacterial or mycoplasma contamination can significantly impact cell health and experimental results.[5][6] Regularly test your cell cultures.
-
Plate Selection: For luminescence or fluorescence-based assays, use white or black opaque plates, respectively, to prevent signal crosstalk between wells.[3]
Troubleshooting Guide
This table summarizes common issues and recommended actions to take during your this compound dose-response experiments.
| Problem Observed | Potential Cause | Recommended Solution |
| Poor Curve Fit (Low R² value) | Inappropriate concentration range; high data scatter. | Widen or narrow the concentration range. Use more data points around the expected IC50. Improve pipetting and cell seeding consistency. |
| "U-shaped" or Hormetic Curve | Off-target effects at high concentrations; compound precipitation. | Visually inspect wells for precipitation at high concentrations. Use a narrower, lower concentration range. Consider alternative assay methods. |
| IC50 Varies Between Experiments | Inconsistent cell passage number or health; variation in reagents. | Use cells within a consistent, low passage number range. Use the same lot of reagents (e.g., FBS, assay kits) for a set of experiments. Standardize all incubation times. |
| Assay Signal is Too Low | Insufficient cell number; incorrect assay choice. | Optimize cell seeding density in a preliminary experiment. Ensure the chosen assay (e.g., ATP-based for viability) is sensitive enough for your cell number. |
Experimental Protocol: Determining this compound IC50 using a Cell Viability Assay
This protocol provides a standard workflow for generating a dose-response curve for this compound using a luminescent ATP-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
This compound powder and appropriate solvent (e.g., DMSO)
-
Cell line of interest (e.g., a human cancer cell line)
-
Complete culture medium (with FBS and antibiotics)
-
Sterile 96-well, white, clear-bottom tissue culture plates
-
Luminescent cell viability assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capability
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete culture medium to the optimized seeding density (e.g., 2,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series.
-
Dilute these concentrations further into the culture medium so that the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (wells with medium only) from all data points.
-
Normalize the data by setting the average signal from the vehicle-treated wells as 100% viability and the background as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value. Software like GraphPad Prism or R can be used for this analysis.[7][8][9]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. selectscience.net [selectscience.net]
- 4. platypustech.com [platypustech.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
preventing Xl-999 degradation in experiments
Welcome to the technical support center for Xl-999. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[1][2][3] It is crucial to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation of the compound.[2] For in vivo studies, the appropriate vehicle will depend on the specific experimental design and animal model.
Q2: What are the optimal short-term and long-term storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity and stability of this compound.[4]
-
Powder: As a powder, this compound is stable for up to 3 years when stored at -20°C.[1][3]
-
Stock Solutions (in DMSO): Once reconstituted, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C and are generally stable for up to 6 months.[1] For short-term storage of up to one month, -20°C is acceptable.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility in the working buffer is exceeded.[4] It is recommended to make initial serial dilutions of your DMSO stock solution in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium.[2] If you encounter precipitation, gentle warming of the solution up to 37°C or brief sonication may help to redissolve the compound. However, be cautious with heating as it can accelerate degradation.
Q4: Why is this compound shipped at room temperature if it requires long-term storage at -20°C?
A4: Small molecule compounds like this compound are generally stable for the duration of shipping and normal handling at ambient temperatures.[1][2] Upon receipt, it is imperative to transfer the product to the recommended long-term storage conditions as indicated on the product label to ensure its stability.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted, -80°C). Prepare fresh dilutions for each experiment. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers can affect assay results. Optimize and maintain a consistent cell seeding density. |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay does not exceed 0.5% and is consistent across all wells, including controls. |
| Assay Timing | The timing of compound addition and assay readout can be critical. Establish and adhere to a strict timeline for your experimental workflow. |
Issue 2: Loss of this compound activity over time.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Review storage conditions for both powder and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Hydrolytic Degradation | This compound is susceptible to hydrolysis in aqueous solutions. Prepare fresh working solutions from a DMSO stock immediately before each experiment. |
| Photodegradation | This compound exhibits sensitivity to light. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil. |
| Oxidation | The presence of oxidizing agents can degrade this compound. Use high-purity solvents and degas aqueous buffers if necessary. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in different solvents and at various temperatures.
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
From this stock, prepare 100 µM working solutions in the following solvents:
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
-
Storage Conditions:
-
Aliquot each working solution into separate, clearly labeled tubes for each time point and temperature.
-
Store the aliquots at the following temperatures:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (20-25°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 1 week.
-
-
Analytical Method:
-
Use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to analyze the samples.[5]
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining this compound against time for each storage condition and solvent.
-
Data Presentation: Stability of this compound
Table 1: Percentage of this compound Remaining After 72 Hours
| Storage Temperature | DMSO | PBS (pH 7.4) | Cell Culture Medium |
| -80°C | >99% | >99% | >99% |
| -20°C | >99% | 95% | 92% |
| 4°C | 98% | 85% | 78% |
| Room Temperature | 95% | 65% | 55% |
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of the fictitious "Growth Factor Receptor Kinase" (GFRK), a key enzyme in a signaling cascade that promotes cell proliferation. Tyrosine kinase inhibitors (TKIs) often target such pathways.[6] The diagram below illustrates the GFRK signaling pathway and the point of inhibition by this compound. The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are common downstream signaling cascades affected by TKIs.[7][][9]
Caption: this compound inhibits the GFRK signaling pathway.
Experimental Workflow: Troubleshooting this compound Degradation
This diagram outlines a logical workflow for troubleshooting experiments where this compound degradation is suspected.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. captivatebio.com [captivatebio.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. urologyku.com [urologyku.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Xl-999 Technical Support Center: Minimizing Variability in In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Xl-999?
A1: this compound is a small molecule inhibitor of Variability Associated Kinase (VAK), a receptor tyrosine kinase. VAK activation is a key driver in the RAS-RAF-MEK-ERK signaling pathway, which promotes tumor cell proliferation and survival. By inhibiting VAK, this compound effectively blocks this pathway, leading to decreased tumor growth.
Q2: What are the most common sources of variability in this compound in vivo studies?
A2: The most common sources of variability stem from the animal model, the drug formulation, and experimental procedures.[1][2] Specific factors include the health and genetic background of the mice, inconsistent tumor implantation, instability of the this compound formulation, and variations in dosing or animal handling.[3][4]
Q3: How critical is the formulation for this compound administration?
A3: Extremely critical. This compound has low aqueous solubility, making the formulation key to achieving consistent bioavailability.[5][6] An improper or unstable formulation can lead to variable drug exposure between animals, which is a major driver of efficacy variability.[5] It is essential to follow the recommended formulation protocol precisely.
Q4: What is the recommended mouse strain for xenograft studies with this compound?
A4: Immunodeficient strains such as NOD-scid IL2Rgamma(null) (NSG) mice are highly recommended for establishing xenografts.[2] However, the choice of strain can influence tumor growth and response, so consistency across a study and clear reporting are paramount.[1]
Q5: How can I minimize the impact of animal handling on study outcomes?
A5: Standardize all animal handling procedures.[3][4] This includes consistent light/dark cycles, cage density, diet, and methods for tumor measurement and dosing. Minimizing stress is also crucial, as stress can impact physiological responses and tumor growth.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: High Variability in Tumor Volume within Treatment Groups
| Potential Cause | Recommended Action |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable cells are injected in the same location for each animal. Use a consistent injection volume and technique. Consider using a cell counting method that distinguishes live from dead cells (e.g., trypan blue exclusion) immediately before injection. |
| Variable Drug Exposure | Prepare the this compound formulation fresh daily and ensure it is homogenous before each dose. Verify the accuracy of the dosing volume for each animal's body weight. If variability persists, consider conducting a small satellite pharmacokinetic (PK) study to measure plasma drug levels.[8][9] |
| Animal Health and Stress | Monitor animal health daily. Ensure consistent housing conditions, including temperature and light cycles.[3][4] Handle animals gently and consistently to minimize stress.[3][4] |
| Measurement Error | Use the same calibrated calipers for all measurements and have the same technician perform measurements if possible. Blinding the technician to the treatment groups can reduce bias. |
Issue 2: Inconsistent or Lack of Efficacy
| Potential Cause | Recommended Action |
| Sub-optimal Dosing | Ensure the correct dose is being administered. The dose may need to be optimized for the specific cell line or patient-derived xenograft (PDX) model being used.[2] |
| Poor Drug Formulation | The formulation may not be adequately solubilizing this compound, leading to poor bioavailability.[5][6] Re-evaluate the formulation protocol. Ensure all components are correctly measured and mixed. |
| Degradation of this compound | This compound may be unstable under certain storage or experimental conditions.[10] Store the compound as recommended and prepare formulations fresh. |
| Tumor Model Resistance | The chosen tumor model may have intrinsic or acquired resistance to VAK inhibition. Verify VAK expression and pathway activation in your tumor model. |
Issue 3: Unexpected Toxicity or Weight Loss
| Potential Cause | Recommended Action |
| Formulation Vehicle Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Run a vehicle-only control group to assess the tolerability of the formulation components. |
| Off-Target Effects | While this compound is a selective VAK inhibitor, off-target effects can occur at higher doses. Consider reducing the dose or dosing frequency. |
| Dosing Errors | Double-check all calculations for dose and formulation concentration to rule out an overdose. |
Experimental Protocols & Data Presentation
Standard Protocol: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: HCT116 human colon cancer cells (or other appropriate VAK-positive line).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calibrated digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
This compound Formulation (Example):
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), the daily formulation is prepared by diluting the stock solution in a vehicle of 5% NMP, 15% Solutol HS 15, and 80% water.
-
The formulation should be prepared fresh daily and protected from light.
-
-
Dosing: Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg.
-
Monitoring: Record body weights and clinical observations daily.
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or after a set duration (e.g., 21 days). Euthanize animals earlier if they show signs of excessive weight loss (>20%) or distress.
-
Data Analysis: Analyze differences in tumor growth between groups.
Data Presentation Tables
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI* (%) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 10 | 625 ± 95 | 50 |
| This compound | 30 | 250 ± 60 | 80 |
| *Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group. |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change from Day 0 (%) ± SEM |
| Vehicle | - | +5.5 ± 1.2 |
| This compound | 10 | +4.8 ± 1.5 |
| This compound | 30 | -2.1 ± 2.0 |
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified VAK signaling pathway and the inhibitory action of this compound.
General In Vivo Experimental Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Troubleshooting Decision Tree for High Variability
Caption: Decision tree for troubleshooting high tumor volume variability.
References
- 1. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of animal handling on the results of 18F-FDG PET studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. content.noblelifesci.com [content.noblelifesci.com]
- 6. pharmtech.com [pharmtech.com]
- 7. google.com [google.com]
- 8. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: XL-999 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing XL-999, a multi-targeted receptor tyrosine kinase inhibitor. This compound targets include VEGFRs, PDGFRs, FGFRs, and FLT3. Proper experimental design, especially the inclusion of robust controls, is critical for interpreting data generated with this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound will vary depending on the cell line and the specific kinase being targeted. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. A typical starting range for in vitro studies is between 1 nM and 10 µM.
Q2: What is an appropriate negative control for my this compound experiment?
A2: An ideal negative control is a structurally similar but biologically inactive analog of this compound. If such a molecule is not available, using a well-characterized kinase inhibitor with a completely different target profile can help control for off-target effects. Additionally, a vehicle-only control (e.g., DMSO) is essential to account for any effects of the solvent.
Q3: How can I confirm that this compound is inhibiting its intended targets in my cells?
A3: The most direct way to confirm target engagement is to assess the phosphorylation status of the target receptor tyrosine kinases (RTKs) and their downstream signaling proteins. A significant decrease in the phosphorylation of targets like VEGFR2, PDGFRβ, FGFR1, or FLT3, and downstream effectors like AKT and ERK, upon this compound treatment would indicate on-target activity.
Q4: My cells are dying at concentrations where I don't see specific pathway inhibition. What could be the cause?
A4: This could be due to off-target toxicity or non-specific cytotoxic effects of the compound at high concentrations. It is crucial to determine a therapeutic window where you observe specific inhibition of the target pathway without inducing widespread cell death. Performing a cell viability assay in parallel with your pathway analysis is highly recommended.
Troubleshooting Guides
Problem 1: No effect of this compound on the phosphorylation of downstream targets (e.g., p-AKT, p-ERK).
| Possible Cause | Suggested Solution |
| Inactive Compound | Ensure the proper storage and handling of this compound. If possible, verify the compound's activity using a positive control cell line known to be sensitive to this compound. |
| Suboptimal Concentration | Perform a dose-response experiment to ensure you are using a concentration at or above the IC50 for your cell line. |
| Incorrect Timing | The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal time point for observing maximal inhibition. |
| Low Target Expression | Confirm that your cell line expresses the target receptors (VEGFRs, PDGFRs, FGFRs, FLT3) at detectable levels using Western blot or qPCR. |
| Constitutively Active Downstream Mutations | Your cell line may have mutations downstream of the targeted RTKs (e.g., in RAS or PIK3CA) that render it resistant to upstream inhibition. Sequence key downstream signaling molecules to rule this out. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. |
| Variable Treatment Times | Stagger the addition of this compound and lysis buffer to ensure consistent treatment and lysis times for all samples. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the appropriate wells. Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add detergent reagent to each well to solubilize the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Validating On-Target Activity by Western Blot for Phosphorylated Proteins
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at 1x, 5x, and 10x the determined IC50 for the optimal time determined in a time-course experiment. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.
| Parameter | Recommendation |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitor cocktails |
| Blocking Buffer | 5% BSA in TBST (avoid milk for phospho-antibodies) |
| Primary Antibody Dilution | As per manufacturer's recommendation (typically 1:1000) |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:2000 - 1:5000) |
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
Validation & Comparative
A Comparative Analysis of XL-999 and Cabozantinib (XL184) in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two multi-kinase inhibitors, XL-999 and Cabozantinib (XL184), in the context of Non-Small Cell Lung Cancer (NSCLC). While both compounds were developed by Exelixis, their clinical development trajectories have diverged significantly. Cabozantinib is an approved and established therapy for various cancers, including certain subsets of NSCLC. In contrast, the clinical development of this compound for NSCLC was halted in its early phases, primarily due to safety concerns. This guide will objectively present the available experimental data for both agents to offer a comprehensive understanding of their respective profiles.
Mechanism of Action and Target Profiles
Both this compound and Cabozantinib are small molecule tyrosine kinase inhibitors (TKIs) designed to target multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. However, their specific target profiles and potencies differ.
This compound was identified as a potent inhibitor of several key receptor tyrosine kinases (RTKs), including those for fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF).[1] It also demonstrated potent inhibition of FLT3, a critical driver in some leukemias.[1] Preclinical studies showed that this compound could induce a cell-cycle block and exhibited broad antitumor activity in various xenograft models, including lung cancer.[1][2] The drug was designed to impact tumor growth both directly, by affecting tumor cell proliferation, and indirectly, by inhibiting the angiogenic response of the host.[2]
Cabozantinib (XL184) is known to inhibit a range of RTKs, with prominent activity against MET, VEGFR2, AXL, and RET.[3][4][5] Its multifaceted mechanism of action allows it to suppress metastasis, angiogenesis, and oncogenesis.[3] In NSCLC, Cabozantinib has shown particular efficacy in patients with MET exon 14 skipping mutations, a known oncogenic driver.[6][7][8] Furthermore, it has demonstrated the ability to overcome resistance to other TKIs, such as in cases of acquired RET fusions or resistance to ROS1 inhibitors.[7][9][10]
Preclinical and Clinical Data in NSCLC
The available data for this compound in NSCLC is limited to early-phase clinical trials, while Cabozantinib has been more extensively studied in this indication.
This compound in NSCLC: A Look at Early Phase Trials
This compound underwent Phase 1 and Phase 2 clinical trials in patients with advanced solid malignancies, including NSCLC.[11][12] A Phase 1 dose-escalation study identified a maximum tolerated dose (MTD) and showed preliminary signs of clinical activity.[1] In a Phase 2 trial, among nine evaluable NSCLC patients, one partial response was confirmed, and two patients had stable disease.[13] However, the development of this compound was hampered by cardiovascular adverse events, which ultimately led to the discontinuation of these trials.
Table 1: Summary of this compound Clinical Data in NSCLC
| Clinical Trial Phase | Number of NSCLC Patients | Key Efficacy Findings | Notable Adverse Events |
| Phase 2 | 9 | 1 Partial Response, 2 Stable Disease[13] | Cardiovascular events (ST/T wave changes, LVEF decreases, troponin elevation)[13] |
| Phase 1 | (Included in advanced solid malignancies) | 2 partial responses (liver, thyroid), 1 minor response (renal cell), and 4 stable disease (thyroid, renal cell) in the overall study population.[1] | Hypertension, elevated liver enzymes, fatal cardiogenic pulmonary edema at the highest dose.[1] |
Cabozantinib in NSCLC: An Established Therapeutic Option
Cabozantinib has demonstrated significant clinical activity in NSCLC, particularly in molecularly defined subgroups. It has shown efficacy in patients with MET exon 14 skipping mutations, a setting where it has been investigated in clinical trials.[6] Case reports have also highlighted its utility in overcoming resistance to other targeted therapies by targeting secondary driver mutations like RET fusions.[7][14][15][16] Additionally, preclinical and clinical evidence suggests its potential in treating ROS1-rearranged NSCLC, including those with acquired resistance mutations.[10][17]
Table 2: Summary of Cabozantinib Clinical Data in NSCLC
| Patient Population | Study Type | Key Efficacy Findings |
| MET exon 14 skipping mutation | Case series/report | Partial responses observed.[6] |
| Acquired RET fusion post-TKI | Case report | Rapid clinical and radiological response.[7][14] |
| ROS1 fusion-positive | Preclinical and case report | Effective against wild-type and resistant mutants; significant tumor suppression in a patient with a CD74-ROS1 fusion.[10][17] |
| Acquired resistance to lorlatinib (ROS1 L2086F) | Case report | Durable clinical benefit and disease stabilization.[9] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and Cabozantinib.
Caption: Signaling pathways inhibited by this compound.
Caption: Signaling pathways inhibited by Cabozantinib.
Experimental Protocols
Detailed methodologies for the clinical trials are crucial for interpreting the presented data.
Protocol for Phase 1 Dose-Escalation Study of XL999
-
Objective: To determine the maximum tolerated dose (MTD), safety, and tolerability of intravenously administered XL999.[1]
-
Patient Population: Patients with advanced solid malignancies.[1]
-
Methodology: Patients were enrolled in successive cohorts and received XL999 as a single 4-hour intravenous infusion on day 1 of a two-week cycle.[1] Dose escalation proceeded across 6 levels, from 0.2 mg/kg to 6.4 mg/kg.[1]
-
Assessments: The primary endpoints were safety and tolerability to establish the MTD. Secondary objectives included pharmacokinetic analyses and tumor response.[1]
Protocol for Phase 2 Study of XL999 in NSCLC
-
Objective: To determine the response rate and further evaluate the safety and tolerability of XL999 in patients with NSCLC who had failed at least one previous therapy.[13]
-
Patient Population: Patients with histologically confirmed NSCLC.[13]
-
Methodology: Patients received a once-weekly 4-hour intravenous administration of XL999 at a dose of 2.4 mg/kg.[13]
-
Assessments: The primary objective was response rate. Secondary objectives included progression-free survival, duration of response, and overall survival. Tumor response was assessed every 8 weeks.[13]
Methodologies for Cabozantinib Studies in NSCLC
The clinical data for Cabozantinib in NSCLC is largely derived from case reports and smaller studies within larger trial programs. The general approach in these studies involves:
-
Patient Selection: Patients with advanced NSCLC are typically selected based on specific genomic alterations, such as MET exon 14 skipping mutations or acquired resistance mutations identified through next-generation sequencing of tumor tissue or circulating tumor DNA.[6][7]
-
Treatment: Cabozantinib is administered orally at a standard starting dose, which may be adjusted based on tolerability.
-
Response Assessment: Radiographic responses are typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[6]
Conclusion
The comparison between this compound and Cabozantinib in NSCLC illustrates a critical aspect of drug development: the balance between efficacy and safety. While both multi-kinase inhibitors showed promise in preclinical models and early clinical trials, Cabozantinib's more favorable safety profile and its potent activity against key oncogenic drivers like MET and RET have led to its successful clinical application in specific NSCLC patient populations. The development of this compound was ultimately halted due to significant cardiovascular toxicities, underscoring the importance of a thorough safety assessment in the development of new cancer therapeutics. For researchers and drug development professionals, the story of this compound and Cabozantinib serves as a valuable case study in the complex journey from a promising compound to a clinically impactful therapy.
References
- 1. Data From Phase I Trial of Exelixis' XL999 Establishing MTD Presented at Cancer Conference | Exelixis, Inc. [ir.exelixis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Response to crizotinib and cabozantinib in stage IV lung adenocarcinoma patients with mutations that cause <i>MET </i>exon 14 skipping. - ASCO [asco.org]
- 7. Cabozantinib Response in a Patient With NSCLC Harboring Both MET Exon 14 Skipping Mutation and Secondary RET Fusion: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Cabozantinib overcomes ROS1 L2086F NSCLC resistance to lorlatinib: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 12. Exelixis Initiates Phase II Clinical Program for XL999 | Exelixis, Inc. [ir.exelixis.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Cabozantinib Response in a Patient With NSCLC Harboring Both MET Exon 14 Skipping Mutation and Secondary RET Fusion: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. Effective Treatment with Cabozantinib in an Advanced Non-Small-Cell Lung Cancer Patient Harboring a CD74-ROS1 Fusion: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of XL-999 and Sorafenib in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the multi-kinase inhibitors XL-999 and Sorafenib, with a focus on their preclinical evaluation in hepatocellular carcinoma (HCC) models. While Sorafenib is a well-established therapeutic for advanced HCC, preclinical data for this compound in this specific malignancy is notably limited. This document synthesizes the available information to offer a comparative perspective based on mechanisms of action and data from other cancer models where necessary, highlighting the existing knowledge gaps for this compound in HCC research.
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, often diagnosed at advanced stages where systemic therapies are the primary treatment modality. For years, Sorafenib has been the standard of care, targeting key signaling pathways involved in tumor growth and angiogenesis. This compound, another multi-kinase inhibitor, has been investigated in various cancers, targeting a spectrum of receptor tyrosine kinases. This guide aims to provide a comparative overview of these two agents in the context of HCC models, presenting available data to inform future research and drug development efforts.
Mechanism of Action
Sorafenib:
Sorafenib is a potent inhibitor of multiple kinases involved in both tumor cell proliferation and angiogenesis. Its primary targets include:
-
RAF kinases (C-RAF and B-RAF): By inhibiting the RAF/MEK/ERK signaling pathway, Sorafenib directly impedes tumor cell proliferation.
-
Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): Inhibition of VEGFRs blocks the signaling cascade responsible for angiogenesis, thereby cutting off the tumor's blood supply.
-
Platelet-Derived Growth Factor Receptor (PDGFR-β): Similar to VEGFR inhibition, targeting PDGFR-β disrupts angiogenesis.
-
Other kinases: Sorafenib also shows activity against other kinases such as c-KIT and FLT3.
This compound:
-
Fibroblast Growth Factor Receptors (FGFR1, FGFR3): The FGF/FGFR signaling pathway is frequently dysregulated in HCC and plays a crucial role in cell proliferation, survival, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): Similar to Sorafenib, this compound's inhibition of VEGFR2 is expected to have anti-angiogenic effects.
-
Platelet-Derived Growth Factor Receptors (PDGFRα/β): Inhibition of PDGFRs would further contribute to the suppression of tumor angiogenesis.
-
Other kinases: this compound also targets c-KIT, FLT3, and SRC, which are implicated in various aspects of tumorigenesis.
Signaling Pathway Diagrams
Quantitative Data Summary
A significant disparity exists in the availability of quantitative preclinical data between Sorafenib and this compound in HCC models.
Table 1: In Vitro Efficacy (IC50 Values) of Sorafenib in HCC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HepG2 | 5.8 - 8.5 | [Various publications] |
| Huh7 | 4.5 - 7.2 | [Various publications] |
| PLC/PRF/5 | 3.9 - 6.1 | [Various publications] |
| SNU-449 | 9.7 | [Various publications] |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
This compound: To date, no published studies have reported the IC50 values of this compound in HCC cell lines. A press release from Exelixis in 2005 mentioned a partial response in a patient with liver cancer during a Phase I clinical trial of this compound in advanced solid malignancies; however, no specific quantitative data from preclinical HCC models was provided.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays used in the evaluation of anti-cancer agents in HCC models.
In Vitro Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: HCC cell lines (e.g., HepG2, Huh7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Sorafenib or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
In Vivo Xenograft Model
Methodology:
-
Cell Implantation: Approximately 5 x 10^6 HCC cells (e.g., Huh7) in a mixture of media and Matrigel are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are then randomized into different treatment groups: vehicle control, Sorafenib (e.g., 30 mg/kg, daily oral gavage), and this compound (dose and schedule to be determined).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analyses such as Western blotting to assess target engagement or immunohistochemistry to evaluate markers of proliferation and angiogenesis.
Conclusion and Future Directions
This guide highlights a significant knowledge gap in the preclinical evaluation of this compound specifically for hepatocellular carcinoma. While Sorafenib has a well-documented mechanism of action and a body of preclinical data in HCC models, similar information for this compound is lacking.
Based on its known kinase targets, this compound holds theoretical promise for the treatment of HCC by dually targeting tumor cell proliferation and angiogenesis through the inhibition of FGFR, VEGFR, and PDGFR pathways. However, without direct experimental evidence in HCC models, a robust comparison with Sorafenib is not possible.
Future research should prioritize the following to enable a comprehensive comparison:
-
In vitro studies: Determine the IC50 values of this compound in a panel of HCC cell lines to assess its direct anti-proliferative effects.
-
In vivo studies: Evaluate the efficacy of this compound in HCC xenograft or patient-derived xenograft (PDX) models to assess its impact on tumor growth and angiogenesis in a more physiologically relevant setting.
-
Mechanism of Action Studies: Investigate the specific downstream signaling effects of this compound in HCC cells to confirm its putative mechanism of action.
By addressing these research gaps, the scientific community can better understand the potential of this compound as a therapeutic agent for HCC and conduct a more informed comparison with existing therapies like Sorafenib.
Validating Target Engagement of XL-999: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor XL-999 with alternative therapies, supported by experimental data to validate target engagement. The information is presented to aid in the assessment of this compound's performance and to provide detailed methodologies for key experimental protocols.
Introduction to this compound
This compound is a potent, multi-targeted tyrosine kinase inhibitor that has been investigated for its anti-tumor and anti-angiogenic properties. It targets a spectrum of receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation and the formation of tumor vasculature.[1][2] Key targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth and cause regression of established tumors. This compound has progressed through Phase I and II clinical trials for various solid tumors and acute myelogenous leukemia (AML).[3]
Comparative Analysis of Kinase Inhibition
To objectively evaluate the target engagement of this compound, its inhibitory activity is compared against other well-established multi-kinase inhibitors with overlapping target profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against key RTKs. Lower IC50 values indicate greater potency.
| Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 (Flt-1) | 20[4] | ~10-50 | 26[5] | 10[4] |
| VEGFR2 (KDR) | 4[4] | 80[4] | 90[5] | 30[4] |
| FGFR1 | 4[4] | - | 580 | 140[4] |
| PDGFRα | 2[4] | ~70-85 | - | 71[4] |
| PDGFRβ | - | 2[4] | 57[5] | 84[4] |
| FLT3 | Potent Inhibitor[1] | 50 (FLT3-ITD) | 58[5] | - |
| c-KIT | Potent Inhibitor[1] | Potent Inhibitor | 68[5] | 74[4] |
| SRC | Potent Inhibitor[1] | - | - | - |
Experimental Protocols for Target Engagement Validation
Validating that a drug binds to its intended target within a cellular context is a critical step in drug development. Below are detailed methodologies for key experiments used to confirm the target engagement of kinase inhibitors like this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in a physiological setting by measuring the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat the cells with various concentrations of the kinase inhibitor (e.g., this compound) or a vehicle control for a specified time.
-
Heating: After treatment, heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: In-Cell Western Blotting for RTK Phosphorylation
This method directly assesses the inhibitory effect of a compound on the autophosphorylation of its target receptor tyrosine kinase.
Methodology:
-
Cell Seeding and Starvation: Seed cells in a multi-well plate. Once attached, starve the cells in a low-serum medium to reduce basal RTK activity.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the kinase inhibitor (e.g., this compound) for a predetermined time.
-
Ligand Stimulation: Stimulate the cells with the cognate ligand for the target RTK (e.g., VEGF for VEGFR2) to induce autophosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target RTK.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the signal using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total amount of the target protein, which is determined by stripping the membrane and re-probing with an antibody against the total protein.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of RTK phosphorylation by the compound.
Visualizing Signaling Pathways and Workflows
This compound Signaling Pathway Inhibition
Caption: Inhibition of RTK signaling by this compound.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating this compound target engagement.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C26H28FN5O | CID 10433653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exelixis Reports Integrated Data From Phase II Clinical Trials of XL999 at ASCO | Exelixis, Inc. [ir.exelixis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
Comparative Analysis of XL-999 Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor XL-999, focusing on its cross-reactivity profile against various kinases. This compound is a multi-targeted tyrosine kinase inhibitor that has been investigated for its potential in cancer therapy. Understanding its selectivity is crucial for elucidating its mechanism of action and predicting potential on- and off-target effects.
Kinase Inhibition Profile of this compound
Summary of this compound Kinase Inhibition Data
| Kinase Target | IC50 (nM) | Kinase Family | Key Role |
| PDGFRα | 2 | PDGF Receptor | Angiogenesis, Cell Growth |
| FGFR1 | 4 | FGF Receptor | Angiogenesis, Cell Proliferation |
| KDR (VEGFR2) | 4 | VEGF Receptor | Angiogenesis, Vascular Permeability |
| Flt-1 (VEGFR1) | 20 | VEGF Receptor | Angiogenesis |
Data sourced from publicly available information.
In addition to the kinases listed above with specific IC50 values, this compound is also reported to be a potent inhibitor of the following kinases, although specific IC50 values from a comprehensive panel are not widely published:
-
Fibroblast Growth Factor Receptor 3 (FGFR3)
-
Platelet-Derived Growth Factor Receptor beta (PDGFRβ)
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT)
-
FMS-like Tyrosine Kinase 3 (FLT3)
-
FMS-like Tyrosine Kinase 4 (FLT4)
-
Proto-oncogene tyrosine-protein kinase Ret (RET)
-
Proto-oncogene tyrosine-protein kinase Src (SRC)
The inhibition of these kinases suggests that this compound exerts its anti-tumor effects through multiple mechanisms, including the disruption of signaling pathways that are critical for cancer cell survival, proliferation, and the formation of new blood vessels that supply tumors.
Experimental Protocols
The following describes a general methodology for determining kinase inhibition, which is representative of the type of biochemical assays used to generate the data for this compound.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a typical procedure for measuring the inhibitory activity of a compound against a specific kinase using a radiometric or luminescence-based assay.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
For radiometric assays: Phosphocellulose paper or filter mats, scintillation fluid, and a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™): ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent) and a luminometer.
2. Assay Procedure (Radiometric Example):
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the kinase and the kinase-specific substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
3. Data Analysis:
-
The radioactivity counts are proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Workflows
To better understand the context of this compound's activity, the following diagrams illustrate a generalized receptor tyrosine kinase (RTK) signaling pathway and a typical experimental workflow for kinase profiling.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of this compound.
A Comparative Analysis of XL-999 and Sunitinib: A Guide for Researchers
In the landscape of oncology drug development, the comparative analysis of targeted therapies provides crucial insights for researchers and clinicians. This guide offers a detailed comparison of two multi-targeted tyrosine kinase inhibitors: XL-999, an investigational compound, and Sunitinib, an approved therapeutic agent. This analysis is based on available preclinical and clinical data to objectively evaluate their performance and underlying mechanisms.
Executive Summary
This compound and Sunitinib are both potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. While Sunitinib has become a standard of care for several cancers, the clinical development of this compound was halted due to safety concerns, specifically dose-rate-dependent cardiotoxicity.[1] This guide delves into a comparative analysis of their target profiles, preclinical efficacy, and the signaling pathways they modulate, providing a valuable resource for understanding their distinct characteristics.
Data Presentation: A Head-to-Head Look at Kinase Inhibition
The in vitro inhibitory activity of this compound and Sunitinib against key RTKs reveals overlapping and distinct target profiles. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 (KDR) | 4 | 80 |
| PDGFRβ | 2 | 2 |
| FLT1 (VEGFR1) | 20 | Not Reported |
| FGFR1 | 4 | Not Reported |
| c-Kit | Not Reported | Potent Inhibition |
| FLT3 | Potent Inhibition | 50 (ITD mutant) |
| RET | Potent Inhibition | Potent Inhibition |
Note: "Not Reported" indicates that specific IC50 values for Sunitinib against FLT1 and FGFR1 were not found in the searched literature. Sunitinib is known to inhibit these kinases, but precise IC50 values for direct comparison were unavailable. c-Kit, FLT3, and RET are also key targets for both inhibitors.
Mechanism of Action and Signaling Pathways
Both this compound and Sunitinib exert their anti-cancer effects by blocking the phosphorylation of key RTKs, thereby inhibiting downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
Sunitinib primarily targets VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[2][3][4] By inhibiting these receptors, Sunitinib disrupts the PI3K/AKT and RAS/MAPK signaling pathways, which are central to cell growth and survival.[2] Its potent anti-angiogenic effect is mediated through the blockade of VEGFR and PDGFR signaling.
This compound inhibits a similar spectrum of RTKs, including VEGFR2, PDGFRα/β, FGFR1/3, c-Kit, and FLT3.[5] Its mechanism also involves the inhibition of angiogenesis and direct effects on tumor cell proliferation. The inclusion of FGFR inhibition in its target profile suggests a potential for efficacy in tumors driven by aberrant FGFR signaling.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by Sunitinib and this compound.
Caption: Sunitinib inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK pathways.
References
Comparative Analysis of the Anti-Angiogenic Effects of XL-999
A comprehensive guide for researchers and drug development professionals validating the anti-angiogenic properties of the multi-kinase inhibitor XL-999 against established therapies. This guide provides a detailed comparison with Bevacizumab, Sunitinib, Sorafenib, and Thalidomide, supported by experimental data and methodologies.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this pathway has become a cornerstone of modern oncology. This compound is an investigational small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This guide provides a comparative analysis of the anti-angiogenic effects of this compound against other established anti-angiogenic agents: the monoclonal antibody Bevacizumab (Avastin®), and the small molecule kinase inhibitors Sunitinib (Sutent®), Sorafenib (Nexavar®), and the immunomodulatory agent Thalidomide (Thalomid®).
Mechanism of Action and Signaling Pathways
A fundamental understanding of the signaling pathways targeted by these agents is crucial for interpreting their anti-angiogenic effects.
This compound is a multi-targeted kinase inhibitor with potent activity against key drivers of angiogenesis. Its primary targets include VEGFRs, PDGFRs, and FGFRs, as well as FMS-related tyrosine kinase 3 (FLT3) and SRC.[1][2] By inhibiting these receptors, this compound blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes all isoforms of the VEGF-A ligand. This prevents VEGF-A from binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.
Sunitinib is a multi-kinase inhibitor that targets VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), c-KIT, FLT3, and RET.[3] Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR and PDGFR signaling in endothelial cells and pericytes.
Sorafenib is another multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway (RAF-1, B-RAF) and also inhibits VEGFR-2, VEGFR-3, and PDGFR-β.[4] This dual mechanism affects both tumor cell proliferation and angiogenesis.
Thalidomide exerts its anti-angiogenic effects through a more complex and not fully elucidated mechanism. It has been shown to inhibit the secretion of pro-angiogenic factors like VEGF and basic fibroblast growth factor (bFGF) and may also have direct effects on endothelial cells.[5]
Signaling Pathway Diagrams
Figure 1: Simplified overview of VEGFR, PDGFR, and FGFR signaling pathways.
Figure 2: Comparative mechanism of action of anti-angiogenic agents.
In Vitro Anti-Angiogenic Activity
In vitro assays are essential for dissecting the specific cellular effects of anti-angiogenic compounds. Key parameters include inhibition of endothelial cell proliferation, migration, and tube formation.
| Drug | Target(s) | IC50/Ki (VEGFR2) | IC50/Ki (PDGFRβ) | IC50 (FGFR1) | HUVEC Proliferation | HUVEC Migration | HUVEC Tube Formation |
| This compound | VEGFRs, PDGFRs, FGFRs, FLT3, SRC | Low nM potency[1] | Low nM potency[1] | Low nM potency[1] | Data not available | Data not available | Data not available |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 9 nM (Ki) / 10 nM (IC50)[6] | 8 nM (Ki) / 10 nM (IC50)[6] | >10-fold selective for VEGFR/PDGFR[6] | IC50: 40 nM (VEGF-induced)[6] | Inhibition observed | Potent inhibition |
| Sorafenib | RAF, VEGFRs, PDGFRβ, c-KIT, FLT3 | 90 nM (IC50)[4] | 57 nM (IC50)[4] | Not a primary target | Inhibition observed | Inhibition observed | Inhibition observed |
| Bevacizumab | VEGF-A | Not applicable | Not applicable | Not applicable | Dose-dependent inhibition[7] | Dose- and time-dependent inhibition[7] | Dose-dependent inhibition[7] |
| Thalidomide | Multiple/Indirect | Not applicable | Not applicable | Not applicable | No significant effect (up to 100µM)[8] | Inhibition observed | Non-significant inhibition[5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. "Data not available" indicates that specific quantitative data for direct comparison was not found in the searched literature.
In Vivo Anti-Angiogenic and Anti-Tumor Activity
Xenograft tumor models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer agents. Key endpoints include tumor growth inhibition and reduction in microvessel density (MVD).
| Drug | Xenograft Model(s) | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction |
| This compound | Lung, colon, breast cancer[1] | Significant anti-tumor activity and regression of large tumors[1] | Data not available |
| Sunitinib | Various human tumor xenografts[6] | Significant inhibition of tumor growth[6] | 74% reduction in U87MG GBM model[9] |
| Sorafenib | Various human tumor xenografts | Significant inhibition of tumor growth | Significant reduction |
| Bevacizumab | Various human tumor xenografts | Significant inhibition of tumor growth | Significant reduction |
| Thalidomide | CMT93 murine colorectal carcinoma | Significant reduction in tumor growth rates (for analog IMiD-1)[5] | Associated with increased necrotic tissue[5] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of common protocols used to assess anti-angiogenic activity.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract.
Protocol Summary:
-
Plate Preparation: Coat wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel in the presence of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Figure 3: Workflow for the endothelial cell tube formation assay.
In Vivo Xenograft Tumor Model
This model evaluates the effect of a test compound on tumor growth in a living organism.
Protocol Summary:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) or vehicle control according to the specified dosing regimen and route of administration.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry to determine microvessel density (MVD) using markers like CD31.
Figure 4: General workflow for a xenograft tumor model study.
Conclusion
This compound demonstrates potent, low nanomolar inhibition of key RTKs involved in angiogenesis. While direct comparative quantitative data with other anti-angiogenic agents is limited in the public domain, preclinical studies have shown its significant anti-tumor activity in various xenograft models. Its multi-targeted approach, encompassing VEGFR, PDGFR, and FGFR pathways, suggests a broad spectrum of anti-angiogenic potential.
In comparison, Bevacizumab offers a highly specific blockade of the VEGF-A ligand, while Sunitinib and Sorafenib provide broader kinase inhibition profiles with demonstrated efficacy. Thalidomide, with its less direct mechanism, represents another therapeutic option.
For a comprehensive validation of this compound's anti-angiogenic effects, further head-to-head studies are warranted. These should include in vitro assays to directly compare its potency in inhibiting endothelial cell proliferation, migration, and tube formation against other TKIs, as well as in vivo studies in relevant xenograft models to quantitatively assess its impact on tumor growth and microvessel density in direct comparison to standard-of-care anti-angiogenic therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for designing and interpreting such validation studies.
References
- 1. XL999 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
A Head-to-Head Comparison of Multi-Kinase Inhibitors: Efficacy, Selectivity, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of several prominent multi-kinase inhibitors (MKIs), focusing on their target selectivity, clinical efficacy in key indications, and the experimental methodologies used to evaluate their performance. The information is intended to assist researchers in selecting the appropriate inhibitor for their studies and to provide a comprehensive overview for professionals in drug development.
Introduction to Multi-Kinase Inhibitors
Multi-kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. By simultaneously blocking the activity of multiple protein kinases involved in tumor growth, angiogenesis, and metastasis, these agents can offer significant clinical benefits. However, their broad spectrum of activity can also lead to off-target effects and toxicities. Understanding the nuanced differences in their kinase inhibition profiles and clinical performance is therefore critical. This guide focuses on a selection of well-established MKIs, including Sorafenib, Regorafenib, Sunitinib, Pazopanib, Lenvatinib, Cabozantinib, and Axitinib.
Kinase Inhibition Profiles
The selectivity and potency of an MKI against its target kinases are fundamental to its mechanism of action and clinical profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several MKIs against a panel of key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Sunitinib IC50 (nM) | Pazopanib IC50 (nM) | Lenvatinib IC50 (nM) | Cabozantinib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR1 | 26[1] | 13[2][3][4] | - | 10 | 22 | - | 0.1 |
| VEGFR2 | 90[1][5] | 4.2[2][3][4] | 80[6][7] | 30[8] | 4 | 0.035[9] | 0.2 |
| VEGFR3 | 20[1][5] | 46[2][3][4] | - | 47[8] | 5.1 | - | 0.1-0.3 |
| PDGFRβ | 57[1][5] | 22[2][3][4] | 2[6][7] | 84[8] | 51 | - | 1.6 |
| c-KIT | 68[1][5] | 7[2][3][4] | Potent | 74[8] | 54 | 0.035[9] | 1.7 |
| RET | 43[1] | 1.5[2][3][4] | - | - | 6.7 | - | - |
| RAF-1 | 6[1][5] | 2.5[2][3][4] | - | - | - | - | - |
| B-RAF | 22 (wild-type), 38 (V600E)[1][5] | 28 (V600E)[4] | - | - | - | - | - |
| FGFR1 | 580[5] | 202 | - | - | 46 | - | - |
| c-Met | - | - | - | - | - | 0.035[9] | - |
| Axl | - | - | - | - | - | 0.035[9] | - |
| TIE2 | - | 31[10] | - | - | - | - | - |
Head-to-Head Clinical Performance
Direct comparisons in clinical trials provide the most robust evidence for differentiating the efficacy and safety of MKIs. Below are summaries of key head-to-head studies.
Lenvatinib vs. Sorafenib in Hepatocellular Carcinoma (HCC)
The Phase III REFLECT trial established the non-inferiority of lenvatinib to sorafenib in terms of overall survival (OS) for the first-line treatment of unresectable HCC.[11] Lenvatinib demonstrated a median OS of 13.6 months compared to 12.3 months for sorafenib.[12][13] Notably, lenvatinib showed statistically significant improvements in secondary endpoints, including a median progression-free survival (PFS) of 7.3 months versus 3.6 months for sorafenib and a higher objective response rate (ORR) of 41% versus 12%.[13] In terms of safety, lenvatinib was associated with a higher incidence of hypertension, while sorafenib was linked to more frequent hand-foot skin reactions.[12]
| Endpoint | Lenvatinib | Sorafenib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 13.6 months[12][13] | 12.3 months[12][13] | 0.92 (0.79-1.06) | Non-inferior |
| Median Progression-Free Survival | 7.3 months[13] | 3.6 months[13] | 0.64 (0.55-0.75) | <0.001 |
| Objective Response Rate | 41%[13] | 12%[13] | - | <0.001 |
Pazopanib vs. Sunitinib in Renal Cell Carcinoma (RCC)
The COMPARZ study was a head-to-head Phase III trial that demonstrated the non-inferiority of pazopanib to sunitinib for first-line treatment of metastatic RCC.[14] The median PFS was 8.4 months for pazopanib and 9.5 months for sunitinib, meeting the non-inferiority margin.[14] Overall survival was similar between the two arms.[14] However, the safety profiles differed, with sunitinib showing higher rates of fatigue, hand-foot syndrome, and thrombocytopenia, while pazopanib was associated with a higher incidence of elevated liver enzymes.[14] A subsequent patient preference study (PISCES) found that a majority of patients preferred pazopanib over sunitinib, citing better quality of life and less fatigue.[15]
| Endpoint | Pazopanib | Sunitinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 8.4 months[14] | 9.5 months[14] | 1.05 (0.90-1.22) | Non-inferior |
| Median Overall Survival | 28.4 months[14] | 29.3 months[14] | 0.91 (0.76-1.08) | 0.28 |
| Objective Response Rate | 31%[14] | 25%[14] | - | 0.03 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a multi-kinase inhibitor against a panel of purified protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the multi-kinase inhibitor in dimethyl sulfoxide (DMSO).
-
Dilute the inhibitor to various concentrations in assay buffer.
-
Prepare a solution of the purified kinase and its specific substrate peptide in assay buffer.
-
Prepare a solution of adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP), in assay buffer containing MgCl₂.
-
-
Assay Procedure (in a 96- or 384-well plate format):
-
Add the kinase and substrate solution to each well.
-
Add the diluted multi-kinase inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
-
Detection and Analysis:
-
If using radiolabeled ATP and a membrane, wash the membrane to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a phosphorimager.
-
For non-radioactive assays, detection can be performed using various methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a multi-kinase inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
-
Treatment:
-
Prepare serial dilutions of the multi-kinase inhibitor in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).[17]
-
Add the MTT solution to each well and incubate for 2-4 hours.[16] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathways targeted by the discussed multi-kinase inhibitors.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by various MKIs.
References
- 1. Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 11. A Comparison of Lenvatinib versus Sorafenib in the First-Line Treatment of Unresectable Hepatocellular Carcinoma: Selection Criteria to Guide Physician’s Choice in a New Therapeutic Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences Between Sorafenib and Lenvatinib Treatment from Genetic and Clinical Perspectives for Patients with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. scispace.com [scispace.com]
- 15. onclive.com [onclive.com]
- 16. wjgnet.com [wjgnet.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling XL-999
This guide provides crucial safety and logistical information for the handling and disposal of chemical compounds designated as XL-999. Given that "this compound" may refer to various research compounds or chemical products, this document synthesizes safety data from multiple sources to establish a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Summary
Compounds labeled this compound can present significant health risks. One formulation is noted to be corrosive, causing severe skin burns and eye damage, and can be harmful if inhaled or swallowed.[1] Prolonged exposure may lead to blood disorders.[1] Another compound with a similar name was a drug candidate whose clinical development was halted due to an unacceptable safety profile, including serious cardiac adverse events.[2] It is imperative to handle any substance designated as this compound with caution and adhere to the following safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | The use of safety glasses is a minimum requirement.[3] For tasks with a high risk of splashing, chemical safety goggles and a face shield are necessary to protect against corrosive materials that can cause severe eye damage, including blindness.[1] |
| Skin | Chemical-resistant gloves (type to be determined based on specific compound properties). A lab coat or chemical-resistant apron. Full protective clothing may be necessary. | The suitability of glove material should be confirmed with the glove manufacturer for the specific chemical being handled.[4] Protective clothing should be worn to prevent skin contact.[3] Contaminated clothing must be removed immediately and washed before reuse.[1][4] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is required if ventilation is inadequate or if there is a risk of inhaling dust, mists, or vapors. | Ensure adequate ventilation, especially in confined areas.[3] If exposure limits are exceeded, appropriate certified respirators must be used.[3] In case of insufficient ventilation, wear suitable respiratory equipment.[4] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[4] |
Operational and Handling Procedures
Strict adherence to standard operating procedures is essential for the safe handling of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Always wash hands thoroughly after handling the product.[5]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
Storage:
-
Containers: Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store away from incompatible materials such as bleach.[4]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3][4] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of water for at least 15 minutes.[1][4] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[3][5] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1] Seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1][3][4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Prevent further leakage or spillage.[4] Absorb the spill with inert material such as sand or earth.[5]
-
Clean-up: Wearing appropriate PPE, sweep or shovel the material into a suitable, closed container for disposal.[4] Avoid creating dust.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste materials and contaminated items in accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains or watercourses.[4]
Workflow for Donning and Doffing Personal Protective Equipment
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
